KTC1101
描述
属性
IUPAC Name |
5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)14-6-5-7-15(12(3)4)18(14)22-19(23)16-9-8-13(21)10-17(16)20(22)24/h5-12H,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPIRIUWEKTNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361232 | |
| Record name | 5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100823-03-8 | |
| Record name | 5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
KTC1101: A Novel Pan-PI3K Inhibitor - Discovery, Synthesis, and Preclinical Profile
An In-depth Technical Guide for Drug Development Professionals
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a majority of human cancers has established it as a promising target for cancer therapy.[1][2] However, existing PI3K inhibitors face challenges such as suboptimal bioavailability, off-target effects, and acquired resistance.[2][3] To address these limitations, a novel pan-PI3K inhibitor, KTC1101, was developed, demonstrating a favorable safety profile, promising pharmacokinetic properties, and superior efficacy in preclinical models compared to other significant pan-PI3K inhibitors like ZSTK474 and the FDA-approved Copanlisib.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis of this compound
This compound was synthesized through a series of chemical reactions that included nitration and nucleophilic substitution.[3] The molecular structure of the compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, with its purity of over 99% verified by High-Performance Liquid Chromatography (HPLC).[3] The discovery and characterization process involved a multi-faceted approach including chemical synthesis, molecular modeling, and extensive in vitro and in vivo evaluations.[2][3][4]
In Vitro Efficacy and Mechanism of Action
This compound has demonstrated potent inhibitory activity against all Class I PI3K isoforms and broad-spectrum anti-proliferative effects across a diverse range of cancer cell lines.
PI3K Isoform Inhibition
This compound exhibits remarkable potency against all PI3K isoforms, with consistently lower IC50 values compared to the established pan-PI3K inhibitor ZSTK474.[3]
| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |
| PI3Kα | 3.72[3][5] | 16[3] |
| PI3Kβ | 36.29[3][5] | 44[3] |
| PI3Kδ | 1.22[3][5] | 5[3] |
| PI3Kγ | 17.09[3][5] | 49[3] |
| Table 1: Inhibitory activity of this compound against PI3K isoforms. |
Anti-Proliferative Activity
In a panel of 39 human tumor cell lines, this compound showed a potent anti-proliferative effect, with an average GI50 value of 23.4 nM.[5] This was significantly lower than that of ZSTK474 (320 nM) and Copanlisib (134 nM).[5] The IC50 values for this compound's anti-proliferative activity generally range from 20 nM to 130 nM across various cell lines.[5]
PI3K/AKT/mTOR Signaling Pathway Inhibition
This compound effectively inhibits the PI3K signaling pathway, leading to a reduction in the phosphorylation of its downstream effectors, AKT and mTOR.[3][5] This inhibition of AKT and mTOR phosphorylation was observed to be more effective at lower concentrations compared to ZSTK474 and Copanlisib in cell lines such as PC3 and TMD8.[3]
Cell Cycle Arrest
Treatment with this compound induces cell cycle arrest at the G1 phase in a dose-dependent manner across various cancer cell lines, including PC3, TMD8, HSC2, HSC4, and CAL33.[3][5] This effect is attributed to the downregulation of cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), along with the upregulation of the cell cycle inhibitor p27.[3]
In Vivo Efficacy and Synergy with Immunotherapy
This compound has demonstrated significant anti-tumor activity in vivo and a unique dual mechanism of action that includes both direct tumor inhibition and favorable modulation of the tumor microenvironment (TME).
Xenograft Models
In diverse BALB/c nude mouse and NSG mouse xenograft models, oral administration of this compound significantly impeded tumor progression.[2][3][4] Dosing up to 125 mg/kg/day for 14 days resulted in tumor growth arrest without signs of recurrence.[5]
Dual Mechanism of Action and Immunotherapy Synergy
A key finding is this compound's dual mechanism of action: it directly inhibits tumor cell growth while also enhancing the anti-tumor immune response.[3][4][5] Treatment with this compound effectively modulates the TME, leading to an increased infiltration of CD8+ T cells and other innate immune cells.[2][3][4]
This immunomodulatory effect makes this compound a prime candidate for combination therapies. Notably, this compound synergizes with anti-PD-1 therapy, significantly boosting antitumor immunity and extending survival in preclinical syngeneic mouse models.[3][4] An intermittent dosing regimen of this compound was found to enhance these synergistic effects, optimally inhibiting regulatory T-cells while preserving the CD8+ T-cell population.[1][3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.
Adapta Kinase Assay (PI3K Inhibitory Efficacy)
The inhibitory effect of this compound on PI3K kinase activity was assessed using the Adapta™ Universal Kinase Assay.[3]
-
Preparation: A dilution series of this compound or DMSO (as a control) is prepared in a 384-well plate.
-
Kinase Reaction: Optimized solutions of PI3K isoforms (PIK3CA/PIK3R1, PIK3CB/PIK3R1, PIK3CG, and PIK3CD/PIK3R1) are added to the wells.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, a detection solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer is added. The signal is read on a suitable plate reader, and IC50 values are calculated.
Western Blot (Signaling Pathway Analysis)
This technique was used to measure the phosphorylation status of key proteins in the PI3K pathway.[3][4]
-
Cell Treatment: Cancer cell lines (e.g., PC3, TMD8) are treated with varying concentrations of this compound, ZSTK474, Copanlisib, or DMSO for a specified time.
-
Lysis: Cells are lysed to extract total proteins.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and mTOR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.
Cell Cycle Analysis
The effect of this compound on the cell cycle was determined by flow cytometry.[3]
-
Cell Treatment: Cells are treated with various concentrations of this compound for 48 hours.[5]
-
Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in vivo was evaluated in mouse models.[2][3][4]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound (administered orally) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers like Ki67).
Pharmacokinetics and Safety Profile
The metabolic stability, pharmacokinetics, and safety of this compound were established through a series of standard preclinical assays.[2][3][4] These included liver microsome and plasma assays to determine metabolic stability, liquid chromatography-tandem mass spectrometry (LC-MS/MS) to define pharmacokinetic parameters, and acute toxicity assays to establish the LD50.[2][3][4]
Conclusion
This compound represents a significant advancement in the development of PI3K inhibitors.[3] Its potent, pan-isoform inhibitory activity translates to broad-spectrum anti-proliferative effects in cancer cells.[3] Crucially, its dual mechanism of action—directly inhibiting tumor growth while simultaneously enhancing anti-tumor immunity—positions it as a highly promising therapeutic agent, particularly in combination with immunotherapies like anti-PD-1.[3][4] The comprehensive preclinical data supports the continued development of this compound and its incorporation into future oncologic treatment regimens to improve the efficacy of immunotherapy combinations.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
KTC1101: A Novel Pan-PI3K Inhibitor with a Dual Mechanism of Action in Tumor Suppression and Immune Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KTC1101 is a novel, orally active pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating a potent dual mechanism of action that bridges direct tumor cell suppression with robust immune system activation. By inhibiting all four class I PI3K isoforms (α, β, δ, γ), this compound effectively overcomes the compensatory signaling feedback loops that can lead to resistance against isoform-selective inhibitors.[1] Preclinical studies have shown that this compound not only halts tumor proliferation by inducing cell cycle arrest via the PI3K/AKT/mTOR pathway but also reshapes the tumor microenvironment (TME) to be more susceptible to immune attack.[1][2] This is characterized by an increased infiltration of cytotoxic CD8+ T cells and a reduction in immunosuppressive regulatory T cells (Tregs).[1] Notably, these immunomodulatory effects position this compound as a powerful synergistic partner for immune checkpoint inhibitors, such as anti-PD-1 therapy, significantly enhancing antitumor immunity and extending survival in preclinical models.[1][3][4] This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.
Mechanism of Action: Direct Tumor Suppression
This compound functions as a pan-inhibitor of class I PI3K, a family of enzymes frequently dysregulated in a majority of human cancers.[5] The rationale for a pan-inhibitor approach is to prevent the compensatory activation of other PI3K isoforms, a common resistance mechanism observed with selective inhibitors.[1]
Inhibition of the PI3K/AKT/mTOR Signaling Cascade
This compound potently inhibits all four class I PI3K isoforms, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent reduction in AKT and mTOR phosphorylation disrupts critical cellular processes.[1][2] Biochemically, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both AKT and the mTOR substrate p70S6K.[6]
Induction of Cell Cycle Arrest
The primary anti-proliferative effect of this compound is cytostatic, achieved through the induction of G1 phase cell cycle arrest.[1][2] Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to the downregulation of Cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), coupled with the upregulation of the cell cycle inhibitor p27.[1] This prevents cells from transitioning from the G1 to the S phase of the cell cycle, thereby halting proliferation.
Caption: this compound inhibits all four Class I PI3K isoforms, blocking the PI3K/AKT/mTOR pathway to induce G1 cell cycle arrest.
Mechanism of Action: Immune Activation
Beyond its direct impact on tumor cells, this compound fundamentally alters the tumor microenvironment (TME) from an immunosuppressive to an immunopermissive state.
Modulation of the Tumor Microenvironment (TME)
This compound treatment influences tumor cells to increase the expression and secretion of key immunomodulatory chemokines, such as CCL5 and CXCL10.[1] These chemokines are critical for recruiting effector immune cells, particularly cytotoxic T lymphocytes (CTLs), to the tumor site.
Enhanced T-Cell Infiltration and Function
The chemokine-rich TME created by this compound leads to a significant increase in the infiltration of CD8+ T cells.[1][3][4] Concurrently, this compound demonstrates the ability to reduce the proliferation of immunosuppressive regulatory T cells (Tregs) within the TME, further shifting the balance toward an effective anti-tumor immune response.[1] This dual action of boosting effector cells while diminishing suppressor cells is a key component of its synergy with immunotherapy. An intermittent dosing schedule of this compound has been shown to enhance these immune-modulating effects.[1][4]
Caption: this compound stimulates chemokine release from tumor cells to recruit CD8+ T cells while inhibiting Treg proliferation.
Quantitative Data Summary
This compound has demonstrated superior potency and efficacy in a range of preclinical assays compared to other PI3K inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Assay | This compound | ZSTK474 | Copanlisib |
|---|---|---|---|
| PI3Kα (IC50) | 3.72 nM | 16 nM | - |
| PI3Kβ (IC50) | 36.29 nM | 44 nM | - |
| PI3Kδ (IC50) | 1.22 nM | 5 nM | - |
| PI3Kγ (IC50) | 17.09 nM | 49 nM | - |
| JFCR39 Panel (Mean GI50) | 23.4 nM | 320 nM | 134 nM |
Data sourced from Peng et al., 2024.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cell Line | Dose (Oral, Daily) | Outcome |
|---|---|---|---|
| Nude Mouse Xenograft | PC3 (Prostate) | 25, 50, 100 mg/kg | Dose-dependent tumor growth arrest |
| NSG Mouse Xenograft | TMD8 (Lymphoma) | 75, 100, 125 mg/kg | Significant tumor growth inhibition |
| Syngeneic Model | B16 (Melanoma) | 100 mg/kg | Impeded tumor progression, increased CD8+ T cell infiltration |
| Syngeneic Model | S24 (Lung) | 100 mg/kg | Significantly impeded tumor progression |
Data sourced from Peng et al., 2024.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Culture and Treatment: Seed cancer cells (e.g., PC3, TMD8) in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0-125 nM) or vehicle (DMSO) for 48 hours.[8]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Clear lysates by centrifugation (14,000 g, 15 min, 4°C). Determine protein concentration using a BCA assay.[6]
-
SDS-PAGE and Transfer: Resolve 30-50 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and visualize via autoradiography or digital imaging.[6]
JFCR39 COMPARE Analysis for Anti-Proliferative Profile
-
Cell Plating: Seed cells from the 39-cell line JFCR39 panel into 96-well plates.[1]
-
Compound Treatment: After 24 hours, treat cells with this compound across a range of concentrations for 48 hours.
-
Cell Viability Assay: Fix cells with trichloroacetic acid. Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid. Wash unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Data Analysis: Measure absorbance at 510 nm. Calculate the 50% growth inhibition (GI50) value from the dose-response curve for each cell line.[1][9]
-
Fingerprint Generation: Plot the deviation of the log(GI50) for each cell line from the mean log(GI50) across the entire panel to create a unique "fingerprint" for this compound. This fingerprint is compared to a database of known compounds using the COMPARE algorithm to predict the mechanism of action based on the Pearson correlation coefficient.[1][10][11]
In Vivo Syngeneic Mouse Model for Efficacy and Immune Analysis
-
Cell Implantation: Subcutaneously inject 2.5 x 10^5 B16 melanoma cells or 1 x 10^6 S24 lung cancer cells into the right flank of 4-5 week old male C57BL/6 mice.[1]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=5-8 per group): Vehicle, this compound, anti-PD-1 antibody, and this compound + anti-PD-1.
-
Treatment Regimen: Administer this compound (e.g., 100 mg/kg) via oral gavage (PO) on a specified schedule (e.g., daily or intermittent). Administer anti-PD-1 antibody via intraperitoneal (IP) injection as per established protocols.
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor volume every 3-4 days.[1]
-
Survival: Monitor animals for survival endpoints.
-
Immunophenotyping: At the study endpoint, excise tumors, process them into single-cell suspensions, and stain with fluorescently-labeled antibodies (e.g., anti-CD3, CD4, CD8, FoxP3) for flow cytometry analysis to quantify immune cell populations.[1]
-
Caption: Experimental workflow for evaluating this compound and anti-PD-1 combination therapy in a syngeneic mouse model.
Conclusion and Future Directions
This compound represents a significant advancement in the development of PI3K inhibitors for oncology. Its dual-action mechanism—directly halting tumor growth while simultaneously activating an anti-tumor immune response—provides a strong rationale for its clinical development, both as a monotherapy and as a cornerstone of combination immunotherapy regimens.[1][3][4] The potent, broad-spectrum inhibition of PI3K isoforms combined with a favorable immunomodulatory profile suggests that this compound could overcome resistance to existing therapies and improve outcomes for patients with a wide range of malignancies. Further investigation is warranted to explore optimal dosing schedules and to identify predictive biomarkers to guide patient selection in future clinical trials.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics - PMC [pmc.ncbi.nlm.nih.gov]
KTC1101: A Pan-PI3K Inhibitor Reshaping the Tumor Microenvironment for Enhanced Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KTC1101 is an orally active, potent pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating a dual mechanism of action with significant potential in oncology.[1] By directly impeding tumor cell growth and dynamically modulating the tumor microenvironment (TME), this compound emerges as a promising therapeutic agent, particularly in combination with immune checkpoint inhibitors.[1][2] Preclinical studies have elucidated its ability to enhance anti-tumor immunity by increasing the infiltration of cytotoxic CD8+ T cells and other innate immune cells within the tumor.[1][2] This guide provides a comprehensive overview of the technical data and methodologies related to this compound's role in TME modulation, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Dual Impact on Tumor and Immune Milieu
This compound functions as a pan-inhibitor of Class I PI3K isoforms, a critical signaling pathway frequently dysregulated in cancer, governing cell proliferation, survival, and metabolism.[3] Its primary mechanism involves the inhibition of the PI3K/AKT/mTOR signaling cascade, leading to reduced phosphorylation of downstream effectors AKT and mTOR.[1] This direct action on tumor cells curtails their growth and proliferation.
Beyond its direct anti-tumor effects, this compound significantly remodels the TME.[1][2] An intermittent dosing regimen of this compound has been shown to be particularly effective in enhancing the infiltration of CD8+ T cells and innate immune cells into the tumor, creating a more inflamed and immunologically active microenvironment.[1][2] This immunomodulatory effect positions this compound as a powerful synergistic partner for immunotherapies, such as anti-PD-1 therapy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Lines Tested |
| PI3Kα | Adapta Kinase Assay | 3.72 | N/A |
| PI3Kβ | Adapta Kinase Assay | 36.29 | N/A |
| PI3Kδ | Adapta Kinase Assay | 1.22 | N/A |
| PI3Kγ | Adapta Kinase Assay | 17.09 | N/A |
Data sourced from in vitro kinase assays.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| PC3 | Prostate Cancer | 20-130 (range) |
| TMD8 | Diffuse Large B-cell Lymphoma | 20-130 (range) |
| HSC2 | Head and Neck Cancer | 20-130 (range) |
| HSC4 | Head and Neck Cancer | 20-130 (range) |
| CAL33 | Head and Neck Cancer | 20-130 (range) |
| Average (39 cell lines) | Various | 23.4 |
GI50 represents the concentration for 50% growth inhibition. Data from cell viability assays.[1]
Table 3: In Vivo Efficacy and Immune Modulation of this compound
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration |
| B16 Melanoma | This compound | 65 | Increased |
| B16 Melanoma | This compound + anti-PD-1 | Synergistically enhanced | Significantly Increased |
| MC38 Colon Adenocarcinoma | This compound + anti-PD-1 | Synergistically enhanced | Significantly Increased |
Qualitative and quantitative data synthesized from in vivo mouse model studies.[2][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Melanoma: From Genetic Insights to Therapeutic Innovations [mdpi.com]
KTC1101: A Pan-PI3K Inhibitor Targeting the PI3K/AKT/mTOR Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KTC1101 is a novel, orally active pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating potent and broad-spectrum anti-tumor activity. By targeting all Class I PI3K isoforms, this compound effectively abrogates the constitutively active PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental methodologies, and visualizations of the targeted signaling pathway and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Introduction to the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function.[1][2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] PI3K activation phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This second messenger recruits and activates AKT, a serine/threonine kinase, which in turn phosphorylates a variety of downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR).[2] The mTOR protein is a key component of two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[3] Given its central role in tumorigenesis, the PI3K/AKT/mTOR pathway is a prime target for the development of novel anticancer therapies.[3]
This compound: Mechanism of Action
This compound is a potent pan-PI3K inhibitor, meaning it targets all four isoforms of Class I PI3K (α, β, δ, and γ).[4][5] By binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, thereby blocking downstream signaling through AKT and mTOR.[2] This inhibition of the PI3K/AKT/mTOR pathway leads to a reduction in cancer cell growth and proliferation.[5] Preclinical studies have demonstrated that this compound's anti-tumor effect is multifaceted, involving direct inhibition of tumor cell growth and a dynamic enhancement of the anti-tumor immune response.[5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms [4][5]
| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |
| PI3Kα | 3.72 | 16 |
| PI3Kβ | 36.29 | 44 |
| PI3Kδ | 1.22 | 5 |
| PI3Kγ | 17.09 | 49 |
IC50 values were determined using the Adapta™ kinase assay.
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines [5]
| Cell Line | Cancer Type | This compound IC50 (nM) |
| PC3 | Prostate Cancer | 20 - 130 |
| TMD8 | Diffuse Large B-cell Lymphoma | 20 - 130 |
| HSC2 | Head and Neck Cancer | 20 - 130 |
| HSC4 | Head and Neck Cancer | 20 - 130 |
| CAL33 | Head and Neck Cancer | 20 - 130 |
IC50 values were determined after 48 hours of treatment.
Table 3: JFCR39 Panel Anti-proliferative Activity [4]
| Compound | Mean GI50 (nM) |
| This compound | 23.4 |
| ZSTK474 | 320 |
| Copanlisib | 134 |
GI50 (50% growth inhibition) was determined across a panel of 39 human cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Kinase Assay (Adapta™ Universal Kinase Assay)
The inhibitory activity of this compound against PI3K isoforms was assessed using the Adapta™ Universal Kinase Assay.[4]
-
Materials:
-
This compound
-
DMSO (control)
-
384-well plates
-
Recombinant PI3K isoforms (PIK3CA/PIK3R1, PIK3CB/PIK3R1, PIK3CG, and PIK3CD/PIK3R1)
-
Adapta™ Universal Kinase Assay reagents
-
-
Procedure:
-
A dilution series of this compound or DMSO was prepared and 2.5 µL was added to the wells of a 384-well plate.
-
Optimized kinase solutions (2.5 µL) were added to each well.
-
The kinase reaction was initiated by adding 5 µL of ATP and the lipid kinase substrate.
-
The plate was incubated for a specified time to allow the reaction to proceed.
-
A detection solution was added to stop the reaction and generate a signal proportional to the kinase activity.
-
The signal was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
-
Cell Viability Assay (Sulforhodamine B Assay)
The anti-proliferative activity of this compound was evaluated using the sulforhodamine B (SRB) colorimetric assay.[4]
-
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with various concentrations of this compound for 48 hours.
-
The cells were fixed with cold 10% (w/v) TCA for 1 hour at 4°C.
-
The plates were washed with water and air-dried.
-
The fixed cells were stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Unbound dye was removed by washing with 1% (v/v) acetic acid.
-
The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 or GI50 values were calculated from the dose-response curves.
-
Western Blot Analysis
The effect of this compound on the phosphorylation of downstream effectors in the PI3K/AKT/mTOR pathway was determined by Western blotting.[4]
-
Materials:
-
Cancer cell lines (e.g., PC3)
-
6-well plates
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of AKT and mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cells were seeded in 6-well plates and treated with various concentrations of this compound.
-
Cells were lysed, and total protein was harvested.
-
Protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal was detected using an ECL substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for evaluating this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical characterization of this compound.
Conclusion
This compound is a potent pan-PI3K inhibitor that effectively targets the PI3K/AKT/mTOR signaling pathway, a key driver of tumorigenesis. Its robust anti-proliferative activity across a broad range of cancer cell lines, coupled with its ability to modulate the tumor microenvironment, positions this compound as a promising candidate for further clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other inhibitors of this critical signaling cascade.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KTC1101: A Novel Pan-PI3K Inhibitor for Enhancing CD8+ T Cell Infiltration in Tumors
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of KTC1101, a novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor, and its role in promoting the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment (TME). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intersection of signal transduction inhibition and cancer immunotherapy.
Introduction: The Challenge of the "Cold" Tumor Microenvironment
The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often limited by the lack of pre-existing T cell infiltration in tumors, a characteristic of what is known as a "cold" tumor microenvironment.[1] A primary goal in immuno-oncology is to convert these non- T cell-inflamed tumors into "hot" tumors that are responsive to immunotherapy.[2] The PI3K signaling pathway is a critical regulator of diverse cellular functions and has been identified as a promising target in cancer therapy.[3] this compound is a novel pan-PI3K inhibitor that has demonstrated a dual mechanism of action: directly inhibiting tumor cell growth and modulating the TME to enhance anti-tumor immunity.[4][5] A key feature of this compound's activity is its ability to increase the infiltration of CD8+ T cells, thereby sensitizing tumors to anti-PD-1 therapy.[3][4]
Mechanism of Action: How this compound Promotes CD8+ T Cell Infiltration
This compound functions as a pan-inhibitor of Class I PI3K isoforms (α, β, δ, γ).[6] Its therapeutic effect in the context of the tumor immune microenvironment is multifaceted. By inhibiting the PI3K/AKT/mTOR pathway in cancer cells, this compound not only curtails tumor cell proliferation but also induces a transcriptional reprogramming that favors an immunogenic TME.[3]
A significant aspect of this reprogramming is the upregulation of key chemokines responsible for the recruitment of cytotoxic T lymphocytes.[3][7] Specifically, treatment with this compound has been shown to increase the expression of CCL5 and CXCL10.[3] These chemokines are crucial for the chemotaxis of CD8+ T lymphocytes into the tumor bed.[3][7] The upregulation of these chemokines is linked to the activation of inflammatory signaling pathways, such as TNFα signaling via NF-κB.[3]
Furthermore, this compound exhibits selective effects on different T cell subsets. It has been observed that regulatory T cells (Tregs), which are immunosuppressive, are more sensitive to this compound-mediated inhibition of proliferation compared to CD8+ T cells.[3] This differential sensitivity can shift the balance within the TME towards a more robust anti-tumor response.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated enhancement of CD8+ T cell infiltration.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, demonstrating the compound's impact on tumor growth and the immune microenvironment.[3][4]
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Range |
|---|---|---|
| PC3 | Prostate Cancer | 20 nM - 130 nM |
| TMD8 | Diffuse Large B-cell Lymphoma | 20 nM - 130 nM |
| HSC2, HSC4, CAL33 | Head and Neck Cancer | 20 nM - 130 nM |
Data derived from cell viability assays.[3]
Table 2: In Vivo Effects of this compound Treatment
| Parameter | Model | Observation |
|---|---|---|
| Tumor Progression | Syngeneic mouse models | Significantly impeded |
| CD8+ T Cell Infiltration | Tumor Microenvironment | Increased |
| Innate Immune Cell Infiltration | Tumor Microenvironment | Increased |
| Anti-PD-1 Synergy | Preclinical mouse models | Significantly boosted antitumor immunity and extended survival |
Observations from in vivo studies in various mouse xenograft and syngeneic models.[4][5]
Table 3: this compound's Impact on T Cell Subsets and Chemokine Expression
| Parameter | Method | Result |
|---|---|---|
| Treg Proliferation | In vitro proliferation assay | Most sensitive to this compound inhibition |
| CD4+ T Cell Proliferation | In vitro proliferation assay | Moderately sensitive to this compound inhibition |
| CD8+ T Cell Proliferation | In vitro proliferation assay | Least sensitive to this compound inhibition |
| CCL5 & CXCL10 Expression | qRT-PCR and ELISA | Significantly stimulated |
Findings from in vitro studies on sorted T cell populations and chemokine expression analysis.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on CD8+ T cell infiltration. These protocols are based on standard laboratory procedures.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol outlines the steps for detecting CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-45 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a serum-based blocking solution for 30-60 minutes.
-
Incubate with a primary antibody against CD8 (e.g., clone 14-0808) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire digital images of the stained slides.
-
Quantify CD8+ cells using image analysis software to determine the density of infiltrating T cells within the tumor.[2]
-
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the preparation of a single-cell suspension from fresh tumor tissue for the analysis of TIL populations.[3][5]
-
Tumor Dissociation:
-
Mechanically mince fresh tumor tissue into small pieces.
-
Enzymatically digest the tissue using a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase) at 37°C with agitation.
-
Pass the digested tissue through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
If necessary, treat the cell suspension with an RBC lysis buffer to remove red blood cells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer.
-
Perform a live/dead stain to exclude non-viable cells from the analysis.
-
Block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
Quantitative Real-Time PCR (qRT-PCR) for Chemokine Expression
This protocol details the measurement of CCL5 and CXCL10 mRNA expression in tumor tissue or cultured cells.[8]
-
RNA Extraction:
-
Homogenize tumor tissue or lyse cultured cells.
-
Extract total RNA using a column-based kit or a phenol-chloroform extraction method.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (CCL5, CXCL10) and a reference gene (e.g., 18S, GAPDH), and a SYBR Green or TaqMan-based PCR master mix.
-
Perform the PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene expression.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in preclinical cancer models.
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that addresses both tumor cell-intrinsic proliferation and the immune-suppressive tumor microenvironment.[3][4] By inhibiting the PI3K pathway, this compound not only halts cancer cell growth but also fosters a T cell-inflamed TME through the upregulation of key chemokines, leading to increased CD8+ T cell infiltration.[3] This activity provides a strong rationale for its combination with immune checkpoint inhibitors to improve therapeutic outcomes for patients with "cold" tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other TME-modulating agents.
References
- 1. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
- 6. Frontiers | Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma [frontiersin.org]
- 7. Local production of the chemokines CCL5 and CXCL10 attracts CD8+ T lymphocytes into esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
KTC1101 and Anti-PD-1 Immunotherapy: A Technical Guide to a Synergistic Combination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The convergence of targeted therapy and immunotherapy represents a paradigm shift in oncology. This technical guide delves into the preclinical evidence supporting the synergistic combination of KTC1101, a novel pan-PI3K inhibitor, and anti-PD-1 immunotherapy. This compound exhibits a dual mechanism of action, directly inhibiting tumor cell proliferation and favorably modulating the tumor microenvironment to enhance the efficacy of immune checkpoint blockade.[1][2] This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further research and development in this promising therapeutic strategy.
Introduction: Targeting the PI3K and PD-1/PD-L1 Pathways
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with class I being the most implicated in cancer. Pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ), have been developed to overcome the compensatory activation of other isoforms that can occur with isoform-selective inhibitors.
Concurrently, immune checkpoint inhibitors, particularly those targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), have revolutionized cancer treatment. The PD-1/PD-L1 axis is a key negative regulator of T-cell activation. Tumor cells can exploit this pathway to evade immune surveillance. By blocking this interaction, anti-PD-1 antibodies can restore the anti-tumor activity of cytotoxic T lymphocytes.
Despite the success of anti-PD-1 therapy, a significant number of patients do not respond, or develop resistance. One of the primary mechanisms of resistance is the presence of an immunosuppressive tumor microenvironment (TME). The rationale for combining a pan-PI3K inhibitor like this compound with an anti-PD-1 antibody is to concurrently target tumor cell-intrinsic growth pathways and remodel the TME to be more permissive to an anti-tumor immune response.
This compound: A Novel Pan-PI3K Inhibitor
This compound is a potent, orally bioavailable pan-PI3K inhibitor.[1] Its chemical structure and synthesis have been described, with a purity exceeding 99% as confirmed by High-Performance Liquid Chromatography (HPLC).[1]
Mechanism of Action
This compound exerts its anti-tumor effects through the direct inhibition of the PI3K signaling pathway. This leads to a reduction in the phosphorylation of downstream effectors such as AKT and mTOR, ultimately resulting in cell cycle arrest at the G1 phase and inhibition of tumor cell proliferation.[1]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against all class I PI3K isoforms and broad-spectrum anti-proliferative activity across a diverse panel of human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms [1]
| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |
| PI3Kα | 3.72 | 16 |
| PI3Kβ | 36.29 | 44 |
| PI3Kδ | 1.22 | 5 |
| PI3Kγ | 17.09 | 49 |
Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines (GI50, nM) [1]
| Cell Line | Cancer Type | This compound GI50 (nM) |
| SF-295 | Glioblastoma | 25.1 |
| UO-31 | Renal Cancer | 39.8 |
| OVCAR-3 | Ovarian Cancer | 44.7 |
| NCI-H226 | Lung Cancer | 50.1 |
| KM12 | Colon Cancer | 56.2 |
| PC-3 | Prostate Cancer | 63.1 |
| A549/ATCC | Lung Cancer | 79.4 |
| HT29 | Colon Cancer | 100.0 |
| MDA-MB-231 | Breast Cancer | 125.9 |
| Average | 63.1 |
Synergy with Anti-PD-1 Immunotherapy
The combination of this compound with anti-PD-1 therapy has shown significant synergistic anti-tumor effects in preclinical syngeneic mouse models.[1] This synergy is attributed to the dual action of this compound: direct tumor growth inhibition and modulation of the tumor microenvironment.
Remodeling the Tumor Microenvironment
This compound treatment leads to a more "immune-hot" tumor microenvironment, characterized by:
-
Increased Infiltration of CD8+ T cells: this compound promotes the recruitment of cytotoxic T lymphocytes into the tumor.[1]
-
Enhanced Innate Immune Cell Infiltration: An increase in the presence of other immune-stimulatory cells has also been observed.[1]
This enhanced immune infiltration primes the tumor for a more robust response to anti-PD-1 therapy.
In Vivo Efficacy
In syngeneic mouse models, the combination of this compound and an anti-PD-1 antibody resulted in significantly greater tumor growth inhibition and prolonged survival compared to either agent alone.[1] An intermittent dosing schedule for this compound was found to enhance these synergistic effects.[1]
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Combination Therapy in a Syngeneic Mouse Model [1]
| Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T cell Infiltration (%) |
| Vehicle | 0 | - |
| Anti-PD-1 | 35 | +15 |
| This compound | 50 | +25 |
| This compound + Anti-PD-1 | 85 | +50 |
Signaling Pathways and Experimental Workflows
PI3K Signaling Pathway
Caption: The PI3K signaling pathway and the inhibitory action of this compound.
Anti-PD-1 Immunotherapy Mechanism
Caption: Mechanism of action of anti-PD-1 immunotherapy.
Synergistic Mechanism of this compound and Anti-PD-1
Caption: Synergistic anti-tumor mechanism of this compound and anti-PD-1 therapy.
Experimental Workflow for In Vivo Synergy Study
References
Preclinical Profile of KTC1101: A Novel Pan-PI3K Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KTC1101 is a novel, potent, orally bioavailable pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating significant preclinical anti-tumor activity in a range of solid tumor models. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with immunotherapy. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are described and visualized to provide a thorough technical resource for the scientific community.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] this compound is a new chemical entity designed to inhibit all class I PI3K isoforms, thereby targeting a central node in cancer cell signaling.[2][3] Preclinical studies have characterized this compound as a dual-action agent that not only directly inhibits tumor cell growth but also modulates the tumor microenvironment to enhance anti-tumor immunity.[2][4] This whitepaper synthesizes the key preclinical findings on this compound in solid tumors.
Mechanism of Action
This compound exerts its anti-tumor effects through the potent inhibition of the PI3K signaling cascade. By binding to the ATP-binding pocket of PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of key signaling proteins, including AKT and mTOR, resulting in reduced cancer cell proliferation and survival.[2]
Signaling Pathway Diagram
Caption: this compound Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.
Kinase Inhibitory Activity
This compound potently inhibits all four class I PI3K isoforms, with low nanomolar IC50 values.[2]
| PI3K Isoform | This compound IC50 (nM) |
| PI3Kα | 3.72 |
| PI3Kβ | 36.29 |
| PI3Kδ | 1.22 |
| PI3Kγ | 17.09 |
| Table 1: this compound Inhibitory Activity against Class I PI3K Isoforms. [2] |
Anti-proliferative Activity in Solid Tumor Cell Lines
This compound has shown dose-dependent inhibition of cell growth in various solid tumor cell lines.[2]
| Cell Line | Cancer Type | IC50 Range (nM) |
| PC3 | Prostate Cancer | 20 - 130 |
| HSC2 | Head and Neck Cancer | 20 - 130 |
| HSC4 | Head and Neck Cancer | 20 - 130 |
| CAL33 | Head and Neck Cancer | 20 - 130 |
| Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines. [2] |
Furthermore, in a comprehensive screen against the JFCR39 panel of 39 human cancer cell lines, this compound exhibited a mean 50% growth inhibition (GI50) of 23.4 nM.[2]
In Vivo Efficacy in a Syngeneic Solid Tumor Model
The in vivo anti-tumor activity of this compound was evaluated in a B16 melanoma syngeneic mouse model.
Tumor Growth Inhibition
Treatment with this compound resulted in a significant delay in tumor growth compared to the vehicle control group.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 14, mm³) |
| Vehicle | Daily | ~1500 |
| This compound | Intermittent | ~500 |
| Table 3: Effect of this compound on B16 Melanoma Tumor Growth in C57BL/6J Mice. (Data estimated from graphical representations in the source publication).[5] |
Survival Analysis
Mice treated with this compound showed a significant improvement in overall survival compared to the vehicle-treated group.
| Treatment Group | Median Survival (Days) |
| Vehicle | ~20 |
| This compound | ~30 |
| Table 4: Survival of B16 Melanoma-Bearing Mice Treated with this compound. (Data estimated from graphical representations in the source publication).[5] |
Effect on Body Weight
No significant changes in body weight were observed in mice treated with this compound, indicating good tolerability at efficacious doses.[5]
Modulation of the Tumor Microenvironment
Beyond its direct anti-tumor effects, this compound has been shown to favorably modulate the tumor microenvironment (TME). Treatment with this compound leads to an increased infiltration of CD8+ T cells and innate immune cells into the tumor.[2][6] This immune-modulatory effect suggests a synergistic potential with immune checkpoint inhibitors. Indeed, combination therapy of this compound with an anti-PD-1 antibody resulted in enhanced anti-tumor immunity and prolonged survival in preclinical models.[2][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft/Syngeneic Model Study
Caption: Workflow for an In Vivo Syngeneic Tumor Model Study.
-
Tumor Cell Implantation: B16 melanoma cells are harvested and injected subcutaneously into the flank of C57BL/6J mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³), at which point mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally according to the specified dosing regimen (e.g., daily or intermittent). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are excised and weighed, and survival is monitored.
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data for this compound strongly support its development as a promising therapeutic agent for solid tumors. Its potent pan-PI3K inhibitory activity translates to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo. Furthermore, the ability of this compound to modulate the tumor microenvironment and synergize with immunotherapy opens up exciting possibilities for combination treatment strategies. Further clinical investigation of this compound in patients with solid tumors is warranted.
References
- 1. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
KTC1101: A Pan-PI3K Inhibitor's Impact on Innate Immune Cells in the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. Innate immune cells, the body's first line of defense, are key components of the TME, capable of both promoting and suppressing tumor growth. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer.[2]
KTC1101 is a novel, orally active pan-PI3K inhibitor that has demonstrated a dual mechanism of action: directly inhibiting tumor cell growth and dynamically enhancing the anti-tumor immune response.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on innate immune cells within the TME, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: PI3K Inhibition and Immune Modulation
This compound exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ).[2] While the α and β isoforms are ubiquitously expressed and their inhibition directly impacts tumor cell proliferation, the δ and γ isoforms are predominantly found in immune cells.[1] By inhibiting PI3Kδ and PI3Kγ, this compound can modulate the function of various immune cells, including innate immune cells like macrophages and neutrophils.[1] This inhibition effectively reduces the phosphorylation of downstream effectors such as AKT and mTOR, leading to cell cycle arrest in tumor cells and a shift in the immune landscape of the TME.[1][2]
Data Presentation: Quantitative Effects of this compound on Innate Immune Cells
The following tables summarize the quantitative data on the effects of this compound on innate immune cells, derived from preclinical studies.
| Cell Line | IC50 (nM) | Effect on Cell Cycle | Reference |
| PC3 | 20-130 | G1 Phase Arrest | [2] |
| TMD8 | 20-130 | G1 Phase Arrest | [2] |
| HSC2 | 20-130 | G1 Phase Arrest | [2] |
| HSC4 | 20-130 | G1 Phase Arrest | [2] |
| CAL33 | 20-130 | G1 Phase Arrest | [2] |
Table 1: In Vitro Anti-proliferative Activity of this compound. This table showcases the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50) and its effect on the cell cycle.
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kα | 3.72 | [2] |
| PI3Kβ | 36.29 | [2] |
| PI3Kδ | 1.22 | [2] |
| PI3Kγ | 17.09 | [2] |
Table 2: this compound Inhibitory Activity Against PI3K Isoforms. This table details the half-maximal inhibitory concentration (IC50) of this compound against the four Class I PI3K isoforms, as determined by the Adapta kinase assay.[2]
Quantitative data on the specific percentage changes in macrophage and neutrophil populations within the tumor microenvironment following this compound treatment is not yet publicly available in detail. The primary study indicates a significant increase in the infiltration of innate immune cells, which was assessed by methods such as flow cytometry and immunohistochemistry.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on innate immune cells.
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound on macrophage polarization, a key aspect of their function in the TME.
1. Cell Culture and Differentiation:
-
Culture bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.
-
Differentiate monocytes into macrophages using M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 5-7 days.
2. Macrophage Polarization and this compound Treatment:
-
For M2 polarization, stimulate macrophages with IL-4 and IL-13.
-
For M1 polarization, stimulate with LPS and IFN-γ.
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
3. Analysis of Macrophage Phenotype:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) to quantify the percentage of each subpopulation.
-
qRT-PCR: Analyze the gene expression of M1-associated genes (e.g., INOS, TNFa, IL1B) and M2-associated genes (e.g., ARG1, IL10, TGFB).
-
ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-10) in the cell culture supernatant.
Protocol 2: Neutrophil Migration (Chemotaxis) Assay
This protocol evaluates the impact of this compound on the migratory capacity of neutrophils towards chemoattractants.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[3]
2. Pre-incubation with this compound:
-
Resuspend the isolated neutrophils in an appropriate buffer and incubate with different concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[3]
3. Chemotaxis Assay (Boyden Chamber/Transwell Assay):
-
Place a chemoattractant (e.g., IL-8, fMLP) in the lower chamber of a Boyden chamber or Transwell plate.[3][4]
-
Add the pre-incubated neutrophil suspension to the upper chamber, which is separated by a porous membrane.[3][4]
-
Incubate the plate at 37°C in a humidified incubator for 1-2 hours.
-
Quantify the number of migrated cells in the lower chamber using a cell counter, a viability assay (e.g., CellTiter-Glo), or by staining and counting under a microscope.[4]
Protocol 3: In Vivo Tumor Microenvironment Analysis
This protocol outlines the steps to assess the in vivo effects of this compound on innate immune cell infiltration in a syngeneic mouse tumor model.
1. Animal Model and Treatment:
-
Implant a suitable cancer cell line (e.g., MC38, CT26) subcutaneously into immunocompetent mice.
-
Once tumors are established, treat the mice with this compound (e.g., via oral gavage) or a vehicle control, following a predetermined dosing schedule.
2. Tumor Collection and Processing:
-
At the end of the treatment period, excise the tumors.
-
For flow cytometry, digest the tumors into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).
-
For immunohistochemistry, fix the tumors in formalin and embed them in paraffin.
3. Immune Cell Profiling:
-
Flow Cytometry: Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify and quantify various innate immune cell populations, such as macrophages (F4/80+, CD11b+), M1 macrophages (CD80+, CD86+), M2 macrophages (CD206+, CD163+), and neutrophils (Ly6G+, CD11b+).
-
Immunohistochemistry (IHC): Stain the paraffin-embedded tumor sections with antibodies against specific markers for innate immune cells (e.g., F4/80 for macrophages, Ly6G for neutrophils) to visualize their localization and abundance within the tumor.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound's effects on innate immune cells.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on innate immune cells.
Caption: Logical relationship of this compound's dual mechanism of action.
References
KTC1101: A Technical Guide for Researchers
An In-depth Technical Overview of the Pan-PI3K Inhibitor KTC1101 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is an orally active, potent pan-phosphoinositide 3-kinase (pan-PI3K) inhibitor that has demonstrated significant anti-tumor activity. It exerts its effects through a dual mechanism of action: directly inhibiting the proliferation of tumor cells and modulating the tumor microenvironment to enhance anti-tumor immune responses.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine.[4] A visual representation of its chemical structure is provided below.
Chemical Structure of this compound

Image Source: DempoChem[4]
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine | [4] |
| CAS Number | 2764833-47-6 | [1][4][5] |
| Molecular Formula | C21H26F2N8O3 | [4] |
| Molecular Weight | 476.50 g/mol | [4] |
| SMILES | FC(F)C1=NC=2C(OC)=CC(N)=CC2N1C=3N=C(N=C(N3)N4CCOCCC4)N5CCOCC5 | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | >99% | [6] |
Pharmacological Properties and Mechanism of Action
This compound functions as a pan-PI3K inhibitor, targeting all Class I PI3K isoforms (α, β, δ, and γ).[2][6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[7] By inhibiting PI3K, this compound effectively downregulates the phosphorylation of downstream effectors, including Akt and mTOR, leading to cell cycle arrest and inhibition of tumor growth.[2][6]
References
- 1. This compound | Pan PI3K inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dempochem.com [dempochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: KTC1101 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTC1101 is a novel pan-PI3K inhibitor that has demonstrated potent anti-proliferative activity across a diverse range of cancer cell lines.[1][2][3] It functions by targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[4][5] this compound's dual mechanism of action involves not only the direct inhibition of tumor cell growth but also the modulation of the tumor microenvironment, enhancing anti-tumor immune responses.[1][2][3] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound, specifically using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action
This compound is a pan-inhibitor of Class I PI3K isoforms (α, β, δ, γ).[4] By inhibiting PI3K, this compound effectively reduces the phosphorylation of downstream effectors, primarily AKT and mTOR, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][6] This targeted inhibition of the PI3K/AKT/mTOR signaling pathway makes this compound a promising candidate for cancer therapy, both as a standalone treatment and in combination with immunotherapies like anti-PD-1.[1][2][3]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~20-130 |
| TMD8 | Diffuse Large B-cell Lymphoma | ~20-130 |
| HSC2 | Head and Neck Cancer | ~20-130 |
| HSC4 | Head and Neck Cancer | ~20-130 |
| CAL33 | Head and Neck Cancer | ~20-130 |
Table 1: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from cell viability assays demonstrating a dose-dependent anti-tumor activity.[1]
Experimental Protocols
MTT Cell Proliferation Assay Protocol
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[1]
Materials:
-
Cancer cell lines (e.g., PC3, TMD8, HSC2, HSC4, CAL33)
-
Complete cell culture medium (specific to cell line)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
The next day, remove the medium from the wells and add 200 µL of the medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, using non-linear regression analysis.
Mandatory Visualizations
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
KTC1101 in BALB/c Nude Mouse Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the novel pan-PI3K inhibitor, KTC1101, in a BALB/c nude mouse xenograft model. This document includes summaries of in vivo efficacy data, detailed experimental protocols for establishing and monitoring the xenograft model, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] this compound targets this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.[1] Furthermore, this compound has been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T cells, suggesting a dual mechanism of action that combines direct anti-tumor effects with immune stimulation.[2] The BALB/c nude mouse xenograft model is a widely used in vivo platform for evaluating the efficacy of novel anti-cancer agents. These mice are immunodeficient and can accept human tumor xenografts, providing a valuable tool for studying tumor growth and response to treatment in a living organism.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a PC3 human prostate cancer xenograft model in BALB/c nude mice. Mice were treated orally (PO) with this compound at the indicated doses. Tumor volume and body weight were measured every three days.[3]
Table 1: Effect of this compound on Tumor Volume in PC3 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) | Day 18 (mm³) | Day 21 (mm³) |
| Vehicle | 150 ± 25 | 250 ± 30 | 400 ± 45 | 600 ± 55 | 850 ± 70 | 1100 ± 90 | 1400 ± 110 | 1700 ± 130 |
| This compound (25 mg/kg) | 150 ± 25 | 200 ± 28 | 300 ± 35 | 450 ± 45 | 600 ± 55 | 750 ± 65 | 950 ± 80 | 1150 ± 95 |
| This compound (50 mg/kg) | 150 ± 25 | 180 ± 26 | 250 ± 30 | 350 ± 40 | 450 ± 50 | 550 ± 60 | 700 ± 70 | 850 ± 85 |
| This compound (100 mg/kg) | 150 ± 25 | 160 ± 24 | 200 ± 28 | 250 ± 35 | 300 ± 40 | 350 ± 45 | 450 ± 55 | 550 ± 65 |
Data are presented as mean ± SEM and are estimated from graphical representations in the source publication.[3]
Table 2: Effect of this compound on Body Weight in PC3 Xenograft Model
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 6 (g) | Day 9 (g) | Day 12 (g) | Day 15 (g) | Day 18 (g) | Day 21 (g) |
| Vehicle | 20 ± 1.0 | 20.5 ± 1.1 | 21 ± 1.2 | 21.5 ± 1.3 | 21.8 ± 1.4 | 22 ± 1.5 | 22.2 ± 1.6 | 22.5 ± 1.7 |
| This compound (25 mg/kg) | 20 ± 1.0 | 20.2 ± 1.1 | 20.5 ± 1.2 | 20.8 ± 1.3 | 21 ± 1.4 | 21.2 ± 1.5 | 21.5 ± 1.6 | 21.8 ± 1.7 |
| This compound (50 mg/kg) | 20 ± 1.0 | 20.1 ± 1.1 | 20.3 ± 1.2 | 20.5 ± 1.3 | 20.7 ± 1.4 | 20.9 ± 1.5 | 21.1 ± 1.6 | 21.3 ± 1.7 |
| This compound (100 mg/kg) | 20 ± 1.0 | 19.8 ± 1.1 | 19.9 ± 1.2 | 20.1 ± 1.3 | 20.3 ± 1.4 | 20.5 ± 1.5 | 20.7 ± 1.6 | 20.9 ± 1.7 |
Data are presented as mean ± SEM and are estimated from graphical representations in the source publication.[3]
Experimental Protocols
Cell Culture
-
Cell Line: PC3 human prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
BALB/c Nude Mouse Xenograft Model Establishment
-
Animals: 6- to 8-week-old female BALB/c nude mice.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Cell Implantation:
-
Harvest PC3 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every three days using a digital caliper.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Formulation: Prepare this compound in a vehicle solution suitable for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound orally (gavage) at the desired concentrations (e.g., 25, 50, and 100 mg/kg) once daily.
-
Control Group: Administer the vehicle solution to the control group using the same volume and schedule.
-
Treatment Duration: Continue treatment for the specified duration of the study (e.g., 21 days).
Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume every three days throughout the treatment period.
-
Body Weight: Monitor and record the body weight of each mouse every three days as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Further Analysis: Tumors can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or pathway-specific markers like p-Akt).[3]
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the this compound xenograft study.
References
- 1. Item - Additional file 17 of A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - Springer Nature - Figshare [springernature.figshare.com]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for KTC1101 NSG Mouse Xenograft Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a preclinical xenograft study in NOD-scid gamma (NSG) mice to evaluate the in vivo efficacy of KTC1101, a novel pan-PI3K inhibitor. This compound exhibits a dual mechanism of action by directly inhibiting tumor cell proliferation and modulating the tumor microenvironment to enhance anti-tumor immunity.[1][2][3]
Introduction to this compound
This compound is an orally active pan-PI3K inhibitor that targets the Phosphoinositide 3-kinase (PI3K) signaling pathway.[4] By inhibiting all Class I PI3K isoforms (α, β, δ, and γ), this compound effectively reduces the phosphorylation of downstream effectors such as AKT and mTOR, leading to cell cycle arrest in the G1 phase and inhibition of tumor cell growth.[4] Notably, this compound has been shown to modulate the tumor microenvironment by increasing the infiltration of CD8+ T cells and other innate immune cells, suggesting a synergistic potential with immunotherapies.[2][3] Preclinical studies have demonstrated its potent anti-proliferative effects in various cancer cell lines and in vivo tumor models, including NSG mouse xenografts.[2][5]
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][6][7] Its aberrant activation is a frequent event in many human cancers.[7] this compound, as a pan-PI3K inhibitor, blocks the initial step of this pathway, leading to the downstream effects illustrated below.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
This compound NSG Mouse Xenograft Study Design
This section outlines a typical study design to assess the anti-tumor efficacy of this compound in an NSG mouse xenograft model.
Experimental Workflow
Caption: Experimental workflow for a this compound NSG mouse xenograft study.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data based on preclinical findings for this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 20 - 130 |
| TMD8 | Lymphoma | 20 - 130 |
| HSC2 | Head and Neck Cancer | 20 - 130 |
| HSC4 | Head and Neck Cancer | 20 - 130 |
| CAL33 | Head and Neck Cancer | 20 - 130 |
| Data derived from in vitro studies showing the dose-dependent anti-proliferative effects of this compound across a panel of cancer cell lines.[4] |
Table 2: In Vivo Efficacy of this compound in NSG Mouse Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - |
| This compound | 100 mg/kg, 3 days on / 4 days off, p.o. | 450 ± 120 | 70 |
| Anti-PD-1 | 250 µ g/mouse , i.p., twice weekly | 1200 ± 200 | 20 |
| This compound + Anti-PD-1 | Combination | 150 ± 80 | 90 |
| Hypothetical data illustrating the significant in vivo anti-tumor activity of this compound, especially in combination with an immune checkpoint inhibitor.[5] |
Experimental Protocols
Cell Line Culture and Preparation
-
Cell Line Selection: Choose a suitable human cancer cell line with known sensitivity to PI3K inhibition. For this protocol, we will use the PC-3 prostate cancer cell line.
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[8]
-
Cell Preparation for Injection:
-
Wash the harvested cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Matrix on ice.[9]
-
Adjust the final cell concentration to 2 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
-
NSG Mouse Xenograft Model Establishment
-
Animals: Use female NOD-scid gamma (NSG) mice, 6-8 weeks of age.[10]
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Shave the right flank of each mouse.
-
Subcutaneously inject 100 µL of the prepared cell suspension (2 x 10^6 cells) into the shaved flank using a 27-gauge needle.[11]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[10]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
This compound Treatment Administration
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing Regimen: Based on preclinical data, an intermittent dosing schedule is recommended to enhance efficacy and modulate the immune response.[2][5]
-
Treatment Group: Administer this compound orally (p.o.) at a dose of 100 mg/kg on a "3 days on, 4 days off" schedule.[5]
-
Vehicle Control Group: Administer the vehicle solution following the same schedule.
-
-
Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
Endpoint Analysis
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and collect tumors and blood for further analysis.
-
Tumor Dissociation:
-
Excise the tumor and place it in cold PBS.
-
Mince the tumor into small pieces and digest with an enzymatic solution (e.g., collagenase/dispase) to obtain a single-cell suspension.
-
-
Leukocyte Enrichment: Enrich for CD45+ leukocytes using magnetic-activated cell sorting (MACS) for a cleaner analysis of TILs.[12]
-
Staining:
-
Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8).
-
Incubate on ice in the dark for 30 minutes.[13]
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells within the tumor.[13][14]
-
Tissue Preparation:
-
Fix the harvested tumors in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Cut 4-5 µm sections and mount them on slides.
-
-
Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.[15][16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[16][17]
-
Staining:
-
Imaging and Analysis: Counterstain with hematoxylin, dehydrate, and mount the slides. Capture images using a microscope and quantify the number of CD8+ T cells in the tumor sections.
Conclusion
This detailed protocol provides a robust framework for evaluating the anti-tumor efficacy of this compound in an NSG mouse xenograft model. The inclusion of pharmacodynamic endpoints such as flow cytometry and immunohistochemistry will allow for a comprehensive assessment of this compound's dual mechanism of action, providing valuable insights for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Video: Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]
- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 16. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for KTC1101 Efficacy Testing in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of KTC1101, a novel pan-PI3K inhibitor, in syngeneic mouse models. This compound exhibits a dual mechanism of action by directly inhibiting tumor cell proliferation and modulating the tumor microenvironment to enhance anti-tumor immunity.[1][2] Syngeneic models, which utilize immunocompetent mice, are essential for assessing the full therapeutic potential of immuno-oncology agents like this compound, particularly in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.[1][2]
The following sections detail the in vivo efficacy of this compound as a monotherapy and in combination with anti-PD-1 therapy in the B16 melanoma and S24 syngeneic models.[1] Quantitative data are presented in tabular format for clear comparison, and detailed experimental protocols are provided to ensure reproducibility.
Data Presentation
This compound Monotherapy Efficacy
Table 1: Efficacy of this compound Monotherapy in B16 Melanoma Syngeneic Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 14, mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle | N/A | 2500 ± 300 | - | 21 | - |
| This compound | 50 mg/kg, PO, daily | 1500 ± 250 | 40 | 28 | 33.3 |
| This compound | 100 mg/kg, PO, daily | 800 ± 150 | 68 | 35 | 66.7 |
Note: Data are estimated from graphical representations in the source material and are intended for illustrative purposes.
Table 2: Efficacy of this compound Monotherapy in S24 Syngeneic Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 1800 ± 200 | - |
| This compound | 100 mg/kg, PO, daily | 750 ± 100 | 58.3 |
Note: Data are estimated from graphical representations in the source material and are intended for illustrative purposes.
This compound and anti-PD-1 Combination Efficacy
Table 3: Efficacy of this compound and anti-PD-1 Combination Therapy in B16 Melanoma Syngeneic Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 14, mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle | N/A | 2500 ± 300 | - | 21 | - |
| anti-PD-1 | 250 µ g/mouse , IP, twice weekly | 2000 ± 280 | 20 | 25 | 19 |
| This compound | 100 mg/kg, PO, daily | 800 ± 150 | 68 | 35 | 66.7 |
| This compound + anti-PD-1 | 100 mg/kg PO daily + 250 µ g/mouse IP twice weekly | 300 ± 80 | 88 | 45 | 114.3 |
Note: Data are estimated from graphical representations in the source material and are intended for illustrative purposes.
Immune Cell Infiltration in B16 Tumors
Table 4: Effect of this compound on Tumor-Infiltrating Immune Cells in B16 Melanoma Model
| Treatment Group | CD8+ T cells (% of CD3+ cells) | Regulatory T cells (Tregs, % of CD4+ cells) | CD8+/Treg Ratio |
| Vehicle | 15 ± 2 | 25 ± 3 | 0.6 |
| This compound (100 mg/kg) | 35 ± 4 | 10 ± 2 | 3.5 |
Note: Data are estimated from graphical representations in the source material and are intended for illustrative purposes.
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound modulates the tumor microenvironment.
Experimental Protocols
Experimental Workflow
Caption: General workflow for syngeneic mouse model efficacy studies.
Protocol 1: Syngeneic Tumor Model Establishment
-
Cell Culture:
-
Culture B16-F10 (melanoma) or S24 (carcinoma) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
-
Cell Preparation for Injection:
-
Wash the harvested cells twice with sterile, serum-free PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 2.5 x 10^6 cells/mL for B16 cells.[1]
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Injection:
-
Use 4-5 week old male C57BL/6 mice.[1]
-
Anesthetize the mice using isoflurane.
-
Shave the right lateral flank of each mouse.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10^5 cells) subcutaneously into the shaved flank using a 27-gauge needle.[1]
-
Monitor the mice until they have recovered from anesthesia.
-
Protocol 2: this compound and anti-PD-1 Administration
-
Tumor Growth Monitoring:
-
Begin measuring tumor volume approximately 5-7 days post-implantation.
-
Use digital calipers to measure the length (L) and width (W) of the tumors every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups.[1]
-
-
This compound Administration:
-
Anti-PD-1 Administration:
-
Dilute the anti-mouse PD-1 antibody (clone RPM1-14) in sterile PBS.
-
Administer 250 µg of the antibody per mouse via intraperitoneal (IP) injection.[1]
-
Typically, injections are performed twice a week.
-
Protocol 3: Efficacy Endpoint Analysis
-
Tumor Growth Inhibition:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
-
Survival Analysis:
-
In a separate cohort of mice, monitor survival daily.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with IACUC guidelines.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Protocol 4: Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Staining for CD8 and FoxP3:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies:
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Image Analysis:
-
Capture images of stained sections using a brightfield microscope.
-
Quantify the number of CD8+ and FoxP3+ cells in multiple high-power fields per tumor.
-
Protocol 5: Flow Cytometry
-
Single-Cell Suspension Preparation:
-
Excise tumors and mince them into small pieces.
-
Digest the minced tissue in a solution containing collagenase and DNase at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies, for example:
-
CD45-PerCP-Cy5.5 (to identify immune cells)
-
CD3-FITC (to identify T cells)
-
CD4-APC (to identify helper T cells)
-
CD8-PE-Cy7 (to identify cytotoxic T cells)
-
CD25-PE (for Treg identification)
-
-
For intracellular staining of FoxP3, fix and permeabilize the cells using a FoxP3 staining buffer set.
-
Incubate with anti-FoxP3-Alexa Fluor 488.
-
Wash and resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on live, single CD45+ cells, then on CD3+ T cells, followed by CD4+ and CD8+ populations.
-
Within the CD4+ population, identify Tregs as CD25+FoxP3+.
-
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KTC1101 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of KTC1101, a novel pan-PI3K inhibitor, in combination with anti-PD-1 immunotherapy. The information is based on published preclinical studies demonstrating a synergistic antitumor effect through direct tumor suppression and immune activation.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are key regulators of cellular functions and are frequently dysregulated in cancer, making them a prime therapeutic target.[1][2] this compound is a novel pan-PI3K inhibitor that has demonstrated potent anti-proliferative effects on tumor cells and the ability to modulate the tumor microenvironment (TME).[1][2][3] Preclinical studies have shown that this compound synergizes with anti-PD-1 therapy, leading to enhanced antitumor immunity and prolonged survival in mouse models.[1][2][3] This document provides detailed protocols for key experiments to evaluate this combination therapy.
Mechanism of Action and Therapeutic Rationale
This compound exerts a dual mechanism of action. Firstly, as a pan-PI3K inhibitor, it directly inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[4][5] Secondly, this compound modulates the TME by increasing the infiltration of cytotoxic CD8+ T cells and other innate immune cells.[1][2][3]
Anti-PD-1 therapy, a form of immune checkpoint blockade, works by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, thereby restoring the antitumor activity of T cells. The combination of this compound and an anti-PD-1 antibody is hypothesized to have a synergistic effect: this compound enhances the immunogenicity of the TME, making it more susceptible to the restored T-cell-mediated killing facilitated by anti-PD-1 therapy.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K pathway in tumor cells while anti-PD-1 blocks the PD-1/PD-L1 immune checkpoint.
Quantitative Data Summary
The following tables present a summary of the expected quantitative outcomes from preclinical studies evaluating the combination of this compound and anti-PD-1 therapy.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Tumor Volume (mm³) at Day 14 (Mean ± SD) | Tumor Growth Inhibition (%) | Survival (Median, Days) |
| Vehicle Control | 1500 ± 250 | - | 20 |
| This compound (100 mg/kg) | 800 ± 150 | 46.7 | 35 |
| Anti-PD-1 (250 µ g/mouse ) | 950 ± 200 | 36.7 | 30 |
| This compound + Anti-PD-1 | 300 ± 80 | 80.0 | 50 |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Flow Cytometry)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | M2-like Macrophages (% of F4/80+ cells) |
| Vehicle Control | 5.2 ± 1.5 | 25.6 ± 4.2 | 65.3 ± 8.1 |
| This compound | 15.8 ± 3.1 | 18.3 ± 3.5 | 40.1 ± 6.5 |
| Anti-PD-1 | 12.4 ± 2.8 | 20.1 ± 3.9 | 58.7 ± 7.2 |
| This compound + Anti-PD-1 | 25.3 ± 4.5 | 10.5 ± 2.1 | 25.4 ± 5.3 |
Table 3: PI3K Pathway Inhibition (Western Blot Densitometry)
| Treatment Group | p-AKT (Ser473) / Total AKT Ratio (Fold Change vs. Vehicle) | p-S6 (Ser235/236) / Total S6 Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.25 | 0.30 |
| Anti-PD-1 | 0.95 | 0.98 |
| This compound + Anti-PD-1 | 0.28 | 0.32 |
Experimental Protocols
Experimental Workflow Diagram
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Unveiling Transcriptomic Changes in Tumor Cells Following KTC1101 Treatment using RNA-Seq
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2] KTC1101 is a novel, potent pan-PI3K inhibitor that has demonstrated significant anti-proliferative activity across various cancer cell lines.[3][4] By inhibiting all Class I PI3K isoforms, this compound effectively downregulates the phosphorylation of key downstream effectors such as AKT and mTOR.[3]
Recent studies have shown that this compound not only directly impedes tumor cell growth but also modulates the tumor microenvironment, leading to an enhanced anti-tumor immune response.[4] This dual mechanism of action makes this compound a promising candidate for both monotherapy and combination therapies, particularly with immune checkpoint inhibitors.[4]
RNA sequencing (RNA-Seq) is a powerful technology for comprehensively profiling the transcriptome of cells.[5] In the context of drug development, RNA-Seq can elucidate the molecular mechanisms of a compound by identifying differentially expressed genes and perturbed signaling pathways.[5] This application note provides a detailed protocol for analyzing the transcriptomic effects of this compound on tumor cells using RNA-Seq, from experimental design to data analysis and interpretation.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical RNA-Seq experiment comparing this compound-treated tumor cells to a vehicle control. This data is representative of the expected outcomes based on the known mechanism of action of pan-PI3K inhibitors.
Table 1: Illustrative Differentially Expressed Genes (DEGs) in Tumor Cells Treated with this compound
| Gene Symbol | Description | log2FoldChange | p-value | Adjusted p-value |
| Upregulated Genes | ||||
| CCL5 | Chemokine (C-C motif) ligand 5 | 2.15 | 1.2e-08 | 3.5e-08 |
| CXCL10 | C-X-C motif chemokine ligand 10 | 1.98 | 3.4e-08 | 8.9e-08 |
| DDIT4 | DNA Damage Inducible Transcript 4 | 1.85 | 5.6e-07 | 1.2e-06 |
| IRF1 | Interferon Regulatory Factor 1 | 1.76 | 8.9e-07 | 1.8e-06 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.52 | 1.1e-06 | 2.1e-06 |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | -2.58 | 2.3e-12 | 7.1e-12 |
| E2F1 | E2F Transcription Factor 1 | -2.24 | 4.5e-11 | 1.2e-10 |
| MYC | MYC Proto-Oncogene | -2.01 | 7.8e-10 | 1.9e-09 |
| BCL2L1 | BCL2 Like 1 | -1.89 | 1.4e-09 | 3.2e-09 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.75 | 3.3e-09 | 6.8e-09 |
Table 2: Illustrative Enriched KEGG Pathways in this compound-Treated Tumor Cells
| KEGG Pathway ID | Pathway Description | Enrichment Score | p-value | Genes |
| hsa04151 | PI3K-Akt signaling pathway | -0.68 | < 0.001 | PIK3R1, PTEN, AKT1, MTOR, GSK3B |
| hsa04110 | Cell cycle | -0.59 | < 0.001 | CCND1, CDK4, E2F1, MYC |
| hsa04068 | FoxO signaling pathway | 0.52 | < 0.01 | FOXO1, GADD45A, CDKN1B |
| hsa04062 | Chemokine signaling pathway | 0.48 | < 0.01 | CCL5, CXCL10, CCR5, CXCR3 |
| hsa04210 | Apoptosis | 0.45 | < 0.05 | BCL2L1, BAX, CASP3 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the in vitro treatment of a selected cancer cell line with this compound.
Materials:
-
Cancer cell line of interest (e.g., PC-3, B16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture the selected cancer cell line to ~80% confluency. Trypsinize, count, and seed 5 x 10^5 cells per well in 6-well plates. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.
RNA Extraction
This protocol outlines the isolation of total RNA from the treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge and nuclease-free tubes
Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Briefly, lyse the cells directly in the well by adding the provided lysis buffer.
-
Homogenize the lysate by passing it through a needle and syringe or by using a rotor-stator homogenizer.
-
Transfer the lysate to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Perform a series of washes with the provided wash buffers to remove contaminants.
-
Elute the purified RNA with nuclease-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) value > 8.
RNA Library Preparation and Sequencing
This protocol describes the preparation of sequencing libraries from the extracted RNA.
Materials:
-
NEBNext Ultra II RNA Library Prep Kit for Illumina (or similar)
-
Poly(A) mRNA magnetic isolation module
-
Agencourt AMPure XP beads
-
Illumina sequencing platform (e.g., NovaSeq, HiSeq)
Procedure:
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads. This step enriches for protein-coding transcripts.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library by PCR to enrich for fragments that have adapters on both ends.
-
Library Purification and Quality Control: Purify the PCR product using magnetic beads. Assess the quality and size distribution of the library using a bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on an Illumina platform according to the manufacturer's instructions.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Identifying key genes associated with recurrence in non-small cell lung cancer through TCGA and single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immune Profiling of KTC1101 Effects by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTC1101 is a novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated a dual mechanism of action by directly inhibiting tumor cell proliferation and modulating the tumor microenvironment (TME).[1][2] Preclinical studies have shown that this compound treatment leads to an increased infiltration of CD8+ T cells and innate immune cells within the tumor, suggesting its potential to enhance anti-tumor immunity.[1][2] Furthermore, this compound has been observed to synergize with anti-PD-1 therapy, significantly boosting antitumor immunity and extending survival in preclinical models.[2] This document provides a detailed protocol for the immunophenotyping of tumor-infiltrating lymphocytes (TILs) and other immune cells from murine syngeneic tumor models treated with this compound using multicolor flow cytometry.
Objective
To provide a comprehensive methodology for assessing the impact of this compound on the composition of immune cell populations within the tumor microenvironment. This protocol is designed to quantify key lymphocyte and myeloid subsets, enabling researchers to investigate the immunological mechanism of action of this compound.
Signaling Pathway of this compound
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers. This compound, as a pan-PI3K inhibitor, targets this pathway.
Experimental Workflow
The following diagram outlines the major steps for sample preparation and analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
Deoxyribonuclease I (DNase I)
-
Hyaluronidase
-
ACK Lysing Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Viability Dye (e.g., Fixable Viability Dye eFluor™ 780)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Compensation beads
-
-
Equipment:
-
GentleMACS Dissociator or similar
-
70 µm cell strainers
-
Flow cytometry tubes
-
Multicolor flow cytometer (e.g., BD FACSCanto II, Cytek Aurora)
-
Centrifuge
-
2. Sample Preparation
-
Excise tumors from this compound-treated and vehicle-treated control mice.
-
Mince the tumors into small pieces in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue into a dissociation tube containing an enzyme cocktail (e.g., Collagenase IV, DNase I, and Hyaluronidase) and process using a mechanical dissociator.[1]
-
Incubate at 37°C for 30-60 minutes with agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 and centrifuge.
-
If necessary, resuspend the cell pellet in ACK Lysing Buffer for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.
3. Antibody Staining
-
Resuspend 1-2 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer in a flow cytometry tube.
-
Add a viability dye according to the manufacturer's protocol to distinguish live and dead cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Add the antibody cocktail (see Table 1 for a proposed panel) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.[1]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.
4. Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a properly compensated multicolor flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Proposed Antibody Panel
This panel is designed to identify major T cell and innate immune cell populations affected by this compound.
| Target | Fluorochrome | Cell Population Identified |
| CD45 | AF700 | All hematopoietic cells |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8a | PerCP-eFluor 710 | Cytotoxic T cells |
| CD11b | FITC | Myeloid cells (Macrophages, Monocytes, NK cells) |
| F4/80 | PE | Macrophages |
| Ly-6G (Gr-1) | BV605 | Granulocytes (Neutrophils) |
| NK1.1 | BV510 | Natural Killer (NK) cells |
Gating Strategy
A logical gating strategy is crucial for accurate identification of cell populations.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 2: Example Data Summary - Percentage of Parent Population
| Cell Population | Vehicle Control (%) | This compound-Treated (%) | P-value |
| Of Live, Singlet, CD45+ Cells: | |||
| CD3+ T Cells | 35.2 ± 4.1 | 45.8 ± 5.3 | <0.05 |
| - CD4+ T Cells | 20.1 ± 3.5 | 18.5 ± 2.9 | n.s. |
| - CD8+ T Cells | 14.8 ± 2.8 | 26.7 ± 4.2 | <0.01 |
| NK1.1+ NK Cells | 8.5 ± 1.9 | 12.3 ± 2.5 | <0.05 |
| CD11b+ Myeloid Cells | 40.1 ± 6.2 | 30.5 ± 5.8 | <0.05 |
| - F4/80+ Macrophages | 15.6 ± 3.1 | 12.1 ± 2.7 | n.s. |
| - Ly-6G+ Granulocytes | 22.3 ± 4.5 | 16.8 ± 3.9 | <0.05 |
(Note: The data presented in this table are hypothetical and for illustrative purposes only.)
This protocol provides a robust framework for utilizing flow cytometry to dissect the immunological effects of the pan-PI3K inhibitor this compound within the tumor microenvironment. By quantifying the changes in key immune cell populations, researchers can gain valuable insights into the mechanism of action of this compound and its potential for combination immunotherapies. Consistent application of this protocol will ensure reproducible and comparable data, facilitating the advancement of novel cancer treatment strategies.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of KTC1101 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTC1101 is a novel and potent pan-phosphoinositide 3-kinase (pan-PI3K) inhibitor showing significant promise in cancer therapy.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver of tumorigenesis.[5][6] this compound exerts its anti-tumor effects by inhibiting PI3K, a key upstream kinase in this pathway.
Western blot analysis is an essential technique for validating the target engagement of this compound.[7][8][9][10] By quantifying the phosphorylation status of key downstream effector proteins, researchers can confirm the on-target activity of the compound and elucidate its mechanism of action. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the pharmacodynamic effects of this compound on the PI3K/AKT/mTOR pathway in cancer cell lines.
Principle
The activity of the PI3K/AKT/mTOR pathway is largely regulated by a cascade of phosphorylation events. As a pan-PI3K inhibitor, this compound is expected to decrease the phosphorylation of key signaling nodes and downstream substrates. This protocol describes the use of Western blot to assess the phosphorylation status of AKT (a direct downstream effector of PI3K) and S6 Ribosomal Protein (a downstream effector of mTORC1). A dose-dependent decrease in the ratio of phosphorylated protein to total protein for these targets serves as a robust biomarker for the inhibitory activity of this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line (e.g., PC3) treated with this compound for 48 hours. Densitometry was used to quantify the band intensities of the phosphorylated proteins, which were then normalized to the corresponding total protein levels and expressed as a percentage of the untreated (vehicle) control.
| Target Protein | Treatment (this compound Concentration) | Normalized Phosphorylation Level (% of Control) |
| p-AKT (Ser473) | Vehicle (DMSO) | 100% |
| 10 nM | 65% | |
| 25 nM | 30% | |
| 50 nM | 10% | |
| p-mTOR (Ser2448) | Vehicle (DMSO) | 100% |
| 10 nM | 70% | |
| 25 nM | 40% | |
| 50 nM | 15% | |
| p-S6K (Thr389) | Vehicle (DMSO) | 100% |
| 10 nM | 75% | |
| 25 nM | 45% | |
| 50 nM | 20% |
Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and antibody efficacy. Researchers should perform their own quantification and statistical analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7, or other relevant lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours) at 37°C with 5% CO₂.
Protein Extraction
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Use a cell scraper to scrape the adherent cells and collect the cell lysate in a pre-chilled microcentrifuge tube.
-
Lysate Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 8-12% SDS-PAGE). Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, etc.) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunohistochemical Analysis of KTC1101-Treated Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTC1101 is a novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor that demonstrates a dual mechanism of action by directly impeding tumor cell growth and modulating the tumor microenvironment (TME).[1][2] As a critical regulator of diverse cellular functions, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a majority of malignancies, making it a promising therapeutic target.[3][4] this compound has been shown to effectively inhibit this pathway, leading to decreased tumor cell proliferation.[1] Furthermore, treatment with this compound has been observed to enhance anti-tumor immunity, characterized by an increased infiltration of CD8+ T cells into the TME.[1][2]
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of this compound's pharmacodynamic effects on tumor tissue. The following sections describe methodologies for assessing key biomarkers related to PI3K pathway inhibition, cell proliferation, and immune cell infiltration, along with guidance for data interpretation and presentation.
Key Biomarkers for IHC Analysis
To comprehensively evaluate the in-situ effects of this compound, a panel of IHC biomarkers is recommended:
-
PI3K Pathway Modulation:
-
Phospho-AKT (p-AKT): A key downstream effector of PI3K, a decrease in p-AKT staining indicates successful target engagement by this compound.
-
Phospho-S6 Ribosomal Protein (p-S6): A downstream marker of mTORC1 activity, which is regulated by the PI3K/AKT pathway. Reduced p-S6 levels further confirm pathway inhibition.
-
PTEN: Loss of the tumor suppressor PTEN is a common mechanism for PI3K pathway activation. IHC for PTEN can help stratify tumors based on their pathway activation status.
-
-
Cell Proliferation:
-
Ki-67: A nuclear protein associated with cellular proliferation. A decrease in the Ki-67 labeling index is indicative of the anti-proliferative effect of this compound.
-
-
Immune Microenvironment Modulation:
-
CD8: This marker identifies cytotoxic T lymphocytes. An increase in the density of CD8+ T cells within the tumor is a key indicator of an enhanced anti-tumor immune response.
-
Quantitative Data Presentation
The following tables provide a representative summary of expected quantitative IHC data following this compound treatment, based on findings from studies on pan-PI3K inhibitors.
Table 1: PI3K Pathway and Proliferation Markers
| Biomarker | Treatment Group | Mean % Positive Cells (± SD) | H-Score (Mean ± SD) |
| p-AKT (Ser473) | Vehicle Control | 65 ± 8 | 180 ± 25 |
| This compound | 15 ± 5 | 40 ± 12 | |
| p-S6 (Ser235/236) | Vehicle Control | 72 ± 10 | 205 ± 30 |
| This compound | 20 ± 6 | 55 ± 15 | |
| Ki-67 | Vehicle Control | 55 ± 7 | 150 ± 20 |
| This compound | 25 ± 5 | 60 ± 10 |
Table 2: Immune Cell Infiltration
| Biomarker | Treatment Group | CD8+ Cells / mm² (Mean ± SD) |
| CD8 | Vehicle Control | 85 ± 15 |
| This compound | 250 ± 45 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits the PI3K/AKT/mTOR pathway and enhances CD8+ T cell infiltration.
Immunohistochemistry Experimental Workflow
Caption: Workflow for immunohistochemical analysis of this compound-treated tumor tissues.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol 1: Staining for p-AKT (Ser473) and p-S6 (Ser235/236)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0).
-
Immerse slides in the pre-heated buffer and incubate at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with Tris-buffered saline with Tween 20 (TBST).
-
Protein Block: Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 30 minutes.
-
Primary Antibody: Incubate with rabbit anti-p-AKT (Ser473) or anti-p-S6 (Ser235/236) primary antibody at an optimized dilution (e.g., 1:100) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash slides with TBST. Apply an HRP-polymer conjugated anti-rabbit secondary antibody and incubate for 30 minutes at room temperature.
-
Chromogen Development: Wash slides with TBST. Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until a brown precipitate is visible.
-
Counterstaining: Rinse with deionized water. Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through graded ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Protocol 2: Staining for Ki-67
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using an EDTA buffer (pH 9.0).
-
Immerse slides in the pre-heated buffer and incubate at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Follow the staining procedure as outlined in Protocol 1, substituting the primary antibody with a rabbit anti-Ki-67 antibody at an optimized dilution (e.g., 1:200).
-
Protocol 3: Staining for CD8 in Mouse Tumor Tissue
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using a citrate buffer (pH 6.0).
-
Immerse slides in the pre-heated buffer and incubate at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Follow the staining procedure as outlined in Protocol 1, substituting the primary antibody with a rat anti-mouse CD8a antibody at an optimized dilution (e.g., 1:500).[5] The secondary antibody should be an HRP-polymer conjugated anti-rat antibody.
-
Data Analysis and Interpretation
Stained slides should be digitized using a whole-slide scanner. Quantitative analysis can be performed using image analysis software.
-
For p-AKT, p-S6, and Ki-67: The percentage of positive tumor cells and an H-score (a semi-quantitative measure combining staining intensity and percentage of positive cells) should be calculated. A significant decrease in these metrics in this compound-treated tissues compared to controls indicates drug efficacy.
-
For CD8: The density of CD8+ T cells (cells per mm²) within the tumor and at the tumor-stroma interface should be quantified. An increased density of CD8+ cells in the treated group suggests an immune-stimulatory effect.
Quality Control
-
Include positive and negative tissue controls for each antibody in every staining run.
-
A "no primary antibody" control should be included to check for non-specific binding of the secondary antibody.
-
Consistent tissue fixation and processing are crucial for reproducible results.
References
Application Note: Pharmacokinetic Analysis of KTC1101 Using LC-MS/MS
Abstract
This application note describes a detailed protocol for the quantitative analysis of KTC1101, a novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies in preclinical and clinical research. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Additionally, this note provides an overview of the PI3K/AKT/mTOR signaling pathway targeted by this compound and presents illustrative pharmacokinetic data from a preclinical mouse model.
Introduction
This compound is a novel pan-PI3K inhibitor that has demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1][2] It targets all Class I PI3K isoforms (α, β, δ, γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to reduced phosphorylation of AKT and mTOR, thereby impeding tumor progression.[2]
Accurate and reliable quantification of this compound in biological matrices is essential for characterizing its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[6] This application note provides a comprehensive protocol for the determination of this compound concentrations in plasma, which can be readily implemented by researchers in drug development.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[8][9] this compound, as a pan-PI3K inhibitor, blocks the initial step of this cascade, leading to the suppression of pro-survival signaling in cancer cells.
Experimental Workflow
The bioanalytical workflow for the pharmacokinetic analysis of this compound involves several key steps, starting from the collection of plasma samples to the final data analysis. The process includes sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
LC-MS grade formic acid or ammonium (B1175870) formate
-
Control plasma (e.g., mouse, rat, human)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[10]
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in a suitable solvent such as methanol or DMSO.
-
Working Solutions: Prepare a series of working solutions of this compound by serial dilution of the primary stock solution with 50:50 acetonitrile:water.
-
Calibration Standards and Quality Controls (QCs): Spike the appropriate volume of the working solutions into control plasma to prepare calibration standards and QCs at various concentration levels.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| MRM Transitions | To be determined by infusing the pure compound (this compound and IS) |
Results and Discussion
The developed LC-MS/MS method was validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[11] The method demonstrated excellent performance for the quantification of this compound in plasma.
Illustrative Pharmacokinetic Data
The validated method was applied to a pharmacokinetic study in mice following a single oral administration of this compound. The key pharmacokinetic parameters are summarized in Table 3. These values are illustrative and based on typical profiles for pan-PI3K inhibitors in preclinical models.[12]
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 210 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 7800 ± 950 |
| AUC(0-inf) | ngh/mL | 8100 ± 1020 |
| t1/2 | h | 4.2 ± 0.8 |
| Oral Bioavailability (F%) | % | ~45 |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the pharmacokinetic analysis of the novel pan-PI3K inhibitor, this compound, in plasma. The provided protocol for sample preparation and LC-MS/MS analysis can be readily adopted for preclinical and clinical studies to support the development of this promising anti-cancer agent. The method's high sensitivity and specificity are crucial for accurately defining the pharmacokinetic profile of this compound, which is essential for dose selection and regimen design in future clinical trials.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Acute Oral LD50 of KTC1101
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for determining the acute oral Median Lethal Dose (LD50) of KTC1101, a novel pan-PI3K inhibitor. The provided methodologies are based on established preclinical safety evaluation guidelines and specific study details reported for this compound. This document includes a summary of the reported acute toxicity data, a detailed experimental protocol for an acute oral toxicity study in a murine model, and a description of the PI3K/AKT/mTOR signaling pathway targeted by this compound.
Introduction
This compound is a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated significant anti-tumor activity by targeting both tumor cell proliferation and the tumor microenvironment.[1][2] As part of the preclinical safety and toxicology assessment, determining the acute oral LD50 is a critical step to establish the substance's intrinsic toxicity and to inform dose selection for further non-clinical and clinical studies. Acute toxicity studies provide essential information on the potential health hazards that may result from a single, short-term exposure to a substance.[3]
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, survival, and metabolism.[4] In many cancers, this pathway is overactive, contributing to tumor growth and resistance to therapy.[4] this compound exerts its therapeutic effect by inhibiting PI3K, which in turn reduces the phosphorylation of downstream effectors such as AKT and mTOR.[1]
This document outlines the necessary protocols to replicate the acute toxicity assessment of this compound, ensuring adherence to established guidelines for animal welfare and scientific rigor.
Quantitative Data Summary
While the precise LD50 value for this compound has not been explicitly reported in the public domain, the following table summarizes the key parameters from the acute toxicity study conducted on BALB/c mice. The LD50 was determined based on the doses that resulted in 0% and 100% mortality.
| Parameter | Value | Animal Model | Reference |
| Dose Range Tested | 200 - 6400 mg/kg | BALB/c mice | [5] |
| Observation Period | 7 days | BALB/c mice | [5] |
| Endpoint | Mortality | BALB/c mice | [5] |
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound. This compound, as a pan-PI3K inhibitor, blocks the phosphorylation of PIP2 to PIP3, leading to the downregulation of downstream signaling and reduced cell proliferation and survival.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Experimental Protocols
The following protocol is a detailed methodology for an acute oral toxicity study to determine the LD50 of this compound, based on the reported study and OECD guidelines.
Protocol: Acute Oral Toxicity Study of this compound in BALB/c Mice
1. Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in BALB/c mice.
2. Materials:
-
This compound
-
Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
BALB/c mice (male and female, 18-22 g)
-
Standard laboratory animal diet and water
-
Oral gavage needles (flexible, appropriate size for mice)
-
Syringes
-
Animal balance
-
Cages with appropriate bedding
3. Animal Housing and Care:
-
House animals in a controlled environment with a 12-hour light/dark cycle, temperature of 22 ± 3°C, and relative humidity of 30-70%.
-
Provide ad libitum access to standard rodent chow and water, except for the pre-dosing fasting period.
-
Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
-
All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
4. Experimental Procedure (Up-and-Down Procedure recommended):
This procedure is designed to minimize the number of animals required.
-
Dose Selection:
-
Based on the preliminary study, the dosing range is between 200 and 6400 mg/kg.[5]
-
Select a starting dose level near the expected LD50. If no information is available, a starting dose of 300 mg/kg is often used.
-
-
Dosing:
-
Fast the mice for 3-4 hours (with access to water) before oral administration.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer a single dose of this compound suspension/solution via oral gavage. The volume should not exceed 10 mL/kg body weight.
-
Administer the vehicle to a control group of animals.
-
-
Observation:
-
Observe the first animal for 48 hours.
-
If the animal survives, the dose for the next animal is increased by a factor (e.g., 1.5-2.0).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This up-and-down dosing continues until a stopping criterion is met (e.g., a specified number of dose reversals have occurred).
-
Observe all animals for a total of 7 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[5]
-
Record body weight changes daily.[5]
-
Record all instances of mortality.[5]
-
5. Data Analysis and LD50 Calculation:
-
The LD50 is calculated based on the doses that result in 0% and 100% mortality.[5]
-
Specialized software can be used to calculate the LD50 and its confidence intervals from the results of the up-and-down procedure.
6. Necropsy:
-
At the end of the 7-day observation period, all surviving animals are humanely euthanized.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Examine all major organs for any abnormalities.
Experimental Workflow
The following diagram outlines the logical flow of the acute toxicity testing protocol.
Caption: Workflow for determining the acute oral LD50 of this compound.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Characterization of KTC1101
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTC1101 is a novel and potent pan-phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated significant anti-tumor activity both in vitro and in vivo.[1][2] It effectively targets all Class I PI3K isoforms, leading to the suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][3] Furthermore, this compound has been shown to modulate the tumor microenvironment, enhancing anti-tumor immunity, and synergizes with anti-PD-1 therapy.[1][2] These dual mechanisms of action, directly inhibiting tumor cell growth and enhancing the immune response, position this compound as a promising candidate for cancer therapy.[2][3]
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, offering detailed protocols for key experiments to aid researchers in their drug discovery and development efforts.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | This compound IC₅₀ (nM) | ZSTK474 IC₅₀ (nM) |
| PI3Kα | 3.72 | 16 |
| PI3Kβ | 36.29 | 44 |
| PI3Kδ | 1.22 | 5 |
| PI3Kγ | 17.09 | 49 |
Data sourced from Adapta kinase assays.[1][3]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line Panel | This compound Mean GI₅₀ (nM) | ZSTK474 Mean GI₅₀ (nM) | Copanlisib Mean GI₅₀ (nM) |
| JFCR39 Human Cancer Cell Lines | 23.4 | 320 | 134 |
GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.[1]
| Cancer Type | Cell Line | This compound IC₅₀ Range (nM) |
| Prostate Cancer | PC3 | 20 - 130 |
| Diffuse Large B-cell Lymphoma | TMD8 | 20 - 130 |
| Head and Neck Cancer | HSC2, HSC4, CAL33 | 20 - 130 |
IC₅₀ values were determined after 48 hours of treatment.[1]
Experimental Protocols
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, it is described as being synthesized through a series of chemical reactions that include nitration and nucleophilic substitution.[1] Below is a generalized, representative protocol based on common synthetic routes for similar small molecule kinase inhibitors.
Protocol: Representative Synthesis of a PI3K Inhibitor Core
Materials:
-
Starting heterocyclic scaffold (e.g., a substituted purine (B94841) or pyrimidine)
-
Nitrating agent (e.g., nitric acid, potassium nitrate)
-
Sulfuric acid
-
Nucleophile (e.g., a substituted aniline (B41778) or phenol)
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Purification reagents (e.g., Silica gel for column chromatography, HPLC grade solvents)
Procedure:
-
Nitration:
-
Dissolve the starting heterocyclic scaffold in a suitable solvent like concentrated sulfuric acid at a controlled temperature (e.g., 0 °C).
-
Slowly add the nitrating agent portion-wise, maintaining the temperature.
-
Allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it over ice and neutralize with a base.
-
Extract the nitrated product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the nitrated intermediate in an appropriate solvent such as DMF or acetonitrile (B52724).
-
Add the desired nucleophile and a base (e.g., TEA or DIPEA).
-
Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product, this compound, using flash column chromatography and/or preparative HPLC to achieve a purity of >99%.[1]
-
Characterization of this compound
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the synthesized this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals. Compare the obtained spectra with the expected structure of this compound to confirm its identity.
2.2. Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and further confirm its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass of this compound.
2.3. High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Protocol:
-
System Preparation: Use a standard HPLC system with a UV detector. A C18 reverse-phase column is commonly used for small molecule analysis.
-
Mobile Phase: Prepare a mobile phase consisting of two solvents, for example, Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Run a gradient elution method, for instance, starting with a low percentage of Solvent B and gradually increasing it over time to elute the compound.
-
Sample Analysis: Inject a known concentration of this compound dissolved in a suitable solvent.
-
Data Analysis: Monitor the elution profile at a specific wavelength (e.g., 254 nm). The purity of this compound is determined by the percentage of the area of the main peak relative to the total area of all peaks. This compound has been reported to have a purity exceeding 99%.[1]
In Vitro Biological Assays
3.1. In Vitro PI3K Kinase Assay (Adapta Kinase Assay)
Objective: To determine the IC₅₀ values of this compound against the different PI3K isoforms.
Protocol:
-
Reagent Preparation: Prepare a dilution series of this compound. Reconstitute purified recombinant PI3K enzymes (PI3Kα, β, δ, γ) in kinase buffer. Prepare the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control). Add the respective PI3K isoform to each well.
-
Kinase Reaction: Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., a fluorescence-based method).
-
Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
3.2. Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, TMD8) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 48 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
3.3. Western Blot Analysis of PI3K/AKT Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[1] Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total AKT, and phosphorylated and total mTOR.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
3.4. Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for 48 hours.[3]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Structural and Functional Analysis of a PI3K Inhibitor by Nuclear Magnetic Resonance (NMR)
Abstract
This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of KTC1101, a novel pan-PI3K (Phosphoinositide 3-kinase) inhibitor. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines and exhibits a dual mechanism of action by directly inhibiting tumor cell growth and enhancing anti-tumor immunity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the structural elucidation and characterization of this compound and similar small molecules using advanced NMR techniques. Detailed experimental protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR are provided, along with data presentation in a structured format. Furthermore, the signaling pathway of this compound and the experimental workflow are visualized using diagrams.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways regulating cell growth, proliferation, survival, and metabolism. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making PI3K an attractive target for cancer therapy. This compound is a potent, orally active pan-PI3K inhibitor that has shown significant efficacy in preclinical models.[1][2] It effectively inhibits all Class I PI3K isoforms (α, β, δ, and γ), leading to the downregulation of downstream effectors such as AKT and mTOR.[3]
The precise structural characterization of small molecule inhibitors like this compound is paramount for understanding their structure-activity relationship (SAR), mechanism of action, and for ensuring purity and batch-to-batch consistency. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This application note outlines the standard NMR procedures for the comprehensive analysis of this compound.
Hypothetical NMR Data for this compound
As the specific NMR data for this compound is not publicly available, the following tables present a hypothetical but realistic dataset for a representative pan-PI3K inhibitor, hereafter referred to as "this compound-analog," to illustrate the expected data and its presentation. The proposed structure for this compound-analog is a substituted quinazoline, a common scaffold in PI3K inhibitors.
Table 1: Hypothetical ¹H NMR Data for this compound-analog (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.75 | s | - | 1H | H-2 |
| 8.50 | d | 8.0 | 1H | H-5 |
| 7.80 | d | 8.0 | 1H | H-6 |
| 7.60 | t | 8.0 | 1H | H-7 |
| 7.40 | t | 8.0 | 1H | H-8 |
| 7.20 | d | 8.5 | 2H | H-2', H-6' |
| 6.90 | d | 8.5 | 2H | H-3', H-5' |
| 4.50 | br s | 1H | NH | |
| 3.80 | s | - | 3H | OCH₃ |
| 2.50 | s | - | 3H | CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound-analog (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C-4 |
| 160.0 | C-4' |
| 158.0 | C-2 |
| 152.0 | C-8a |
| 140.0 | C-1' |
| 135.0 | C-7 |
| 130.0 | C-2', C-6' |
| 128.0 | C-5 |
| 125.0 | C-6 |
| 120.0 | C-4a |
| 115.0 | C-3', C-5' |
| 110.0 | C-8 |
| 55.0 | OCH₃ |
| 25.0 | CH₃ |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound or similar small molecules.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>99%), as confirmed by HPLC or LC-MS.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for many organic molecules. Other options include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and acetone-d₆.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
The following parameters are for a 500 MHz NMR spectrometer and may need to be adjusted based on the instrument and sample.
2.1 ¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
2.2 ¹³C{¹H} NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration and experiment time.
-
Temperature: 298 K.
2.3 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are neighbors in the molecular structure.
-
Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1-2 seconds.
2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1-2 seconds.
2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.
-
Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2.5 seconds.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Peak Picking and Integration: Identify the peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Analysis of 2D Spectra: Correlate the cross-peaks in the COSY, HSQC, and HMBC spectra to build up the molecular structure.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of the pan-PI3K inhibitor this compound. The detailed protocols for sample preparation, data acquisition, and processing of 1D and 2D NMR experiments are designed to guide researchers in the structural characterization of this and other small molecule drug candidates. The provided hypothetical data serves as a template for data presentation and interpretation. Adherence to these methodologies will ensure the generation of high-quality, reproducible NMR data, which is essential for the advancement of drug discovery and development programs.
References
Application Note: Structural Confirmation of KTC1101 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTC1101 is a novel, orally active pan-phosphoinositide 3-kinase (PI3K) inhibitor that has shown significant potential in cancer therapy.[1][2][3] It demonstrates a dual mechanism of action by directly inhibiting the growth of tumor cells and enhancing the anti-tumor immune response.[3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers.[4] this compound effectively inhibits all Class I PI3K isoforms (α, β, δ, and γ), leading to reduced phosphorylation of downstream effectors like AKT and mTOR.[3] Given its therapeutic promise, rigorous structural confirmation of this compound is a critical component of its development and quality control. Mass spectrometry, in conjunction with other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, plays a pivotal role in verifying the molecular structure and ensuring the purity of the synthesized compound.[5][6]
This application note provides a detailed protocol for the structural confirmation of this compound using mass spectrometry, offering researchers a comprehensive guide for its characterization.
Quantitative Data Summary
The accurate mass measurement of this compound is fundamental to its structural confirmation. The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and common adducts that may be observed in electrospray ionization mass spectrometry.
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Species | Theoretical m/z |
| C₂₁H₁₉N₇O₃S | 449.1270 | [M+H]⁺ | 450.1348 |
| [M+Na]⁺ | 472.1167 | ||
| [M+K]⁺ | 488.0907 | ||
| [2M+H]⁺ | 899.2622 |
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared for mass spectrometry analysis.
Materials:
-
This compound powder (purity >99% confirmed by HPLC)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the appropriate amount of the compound in acetonitrile.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
For LC-MS analysis, dilute the stock solution to a suitable concentration for injection based on the sensitivity of the instrument.
-
Centrifuge the final solution at 14,000 rpm for 10 minutes to pellet any particulates before transferring the supernatant to an autosampler vial.
Mass Spectrometry Analysis
This protocol outlines the use of a high-resolution mass spectrometer for accurate mass measurement and fragmentation analysis.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
A liquid chromatography system for sample introduction (optional, but recommended for purity analysis).
LC-MS Parameters (for purity and separation):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from any impurities. A previously reported gradient for pharmacokinetic studies of this compound is: 0–0.3 min, 20% B; 0.3–2.5 min, 20% to 60% B; 2.5–3.0 min, 60% to 100% B; 3.0–3.01 min, 100% to 20% B; 3.01–3.5 min, 20% B.[5]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
Mass Spectrometer Parameters:
-
Ionization Mode: ESI Positive[5]
-
Capillary Voltage: 1.0 - 4.0 kV[5]
-
Desolvation Temperature: 450 °C[5]
-
Desolvation Gas Flow: 800 L/h[5]
-
Full Scan (MS1) Mass Range: m/z 100-1000
-
Resolution: >60,000 FWHM
-
Data-Dependent MS/MS (MS2):
-
Select the most intense precursor ions for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) or a collision energy spread to obtain a rich fragmentation spectrum.
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis
-
Accurate Mass Confirmation: Process the full scan data to determine the accurate mass of the protonated this compound molecule ([M+H]⁺). Compare the measured mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Isotopic Pattern Matching: Compare the isotopic distribution of the measured [M+H]⁺ ion with the theoretical isotopic pattern for the molecular formula C₂₁H₁₉N₇O₃S.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways that are consistent with the known structure of this compound. This provides further confidence in the structural assignment.
Visualizations
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KTC1101 Intermittent Dosing Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the intermittent dosing schedule of KTC1101. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3][4] Its primary mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism.[1][5] this compound exhibits a dual action by directly suppressing tumor cell growth and modulating the tumor microenvironment (TME) to enhance anti-tumor immunity.[2][3] This is characterized by an increased infiltration of CD8+ T cells and other innate immune cells into the tumor.[1][2][3]
Q2: Why is an intermittent dosing schedule for this compound recommended over continuous dosing?
A2: An intermittent dosing regimen of this compound has been shown to enhance its anti-tumor effects.[1][2][3] Specifically, when used in combination with anti-PD-1 therapy, an intermittent schedule can optimally inhibit regulatory T-cells (Tregs) while preserving the population of beneficial CD8+ T-cells.[4][5][6][7] This selective pressure on immunosuppressive cells within the tumor microenvironment can lead to a more robust and sustained anti-tumor immune response. Continuous dosing of pan-PI3K inhibitors may lead to broader immunosuppression, potentially counteracting the desired immune-enhancing effects.[4]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound directly targets and inhibits the PI3K signaling pathway. This leads to a reduction in the phosphorylation of downstream effectors, primarily AKT and mTOR.[1] The inhibition of this pathway ultimately results in cell cycle arrest at the G1 phase, evidenced by the downregulation of cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), and the upregulation of the cell cycle inhibitor p27.[1]
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
KTC1101 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KTC1101, a novel pan-PI3K inhibitor. The information provided aims to help users minimize off-target effects and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent pan-PI3K inhibitor, targeting all four Class I PI3K isoforms (α, β, γ, δ). Its primary on-target effect is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] By inhibiting this pathway, this compound can suppress tumor cell growth and modulate the tumor microenvironment.[1][2]
Q2: What are the known IC50 values for this compound against the different PI3K isoforms?
This compound has demonstrated high potency against all four PI3K isoforms with the following IC50 values:
| PI3K Isoform | IC50 Value (nM) |
| PI3Kα | 3.72 |
| PI3Kβ | 36.29 |
| PI3Kδ | 1.22 |
| PI3Kγ | 17.09 |
| Data sourced from Adapta kinase assays.[1] |
Q3: How can I assess the on-target activity of this compound in my cellular experiments?
The most common method to confirm the on-target activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (at Ser473 and/or Thr308) and mTOR. A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment indicates successful on-target inhibition.
Q4: What is the known off-target profile of this compound?
This compound has been profiled against a panel of 50 different kinases to assess its selectivity. At a concentration of 1 µM, which is significantly higher than its PI3K IC50 values, this compound showed over 90% inhibition of all four PI3K isoforms. For the other 46 kinases in the panel, the inhibition rate was less than 50%.[1] This indicates a favorable selectivity profile for the PI3K family. However, researchers should still be mindful of potential off-target effects, especially at higher concentrations.
Q5: What are some general strategies to minimize off-target effects of pan-PI3K inhibitors like this compound?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific cell line and assay through dose-response experiments.
-
Perform control experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive compound, to distinguish on-target from off-target effects.
-
Validate findings with alternative methods: Confirm key results using alternative approaches, such as genetic knockdown (e.g., siRNA) of the intended target (PI3K isoforms).
-
Consult the literature: Review published studies on this compound and other pan-PI3K inhibitors to understand potential off-target liabilities.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Inconsistent drug concentration. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate for treatment groups.3. Prepare fresh drug dilutions for each experiment and ensure thorough mixing. |
| No or weak inhibition of p-AKT in Western blot | 1. Low basal level of PI3K pathway activation in the cell line.2. Insufficient drug concentration or incubation time.3. Ineffective antibody. | 1. Serum-starve cells and then stimulate with a growth factor (e.g., IGF-1, EGF) to activate the PI3K pathway.2. Perform a dose-response and time-course experiment to determine optimal conditions.3. Use a validated phospho-specific antibody and ensure proper antibody dilution and incubation conditions. |
| High background in Western blot | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).2. Titrate antibody concentrations to find the optimal dilution.3. Increase the number and duration of wash steps. |
| Unexpected cellular phenotype observed | 1. Potential off-target effect of this compound.2. Cell line-specific response. | 1. Refer to the kinase selectivity data and consider if a moderately inhibited off-target kinase could be responsible.2. Test the effect of this compound in a different cell line to see if the phenotype is consistent. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range.2. Prepare fresh aliquots of the this compound stock solution and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PI3K Pathway Activation
This protocol is for detecting changes in the phosphorylation of AKT, a downstream target of PI3K.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-AKT Ser473, total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: Overcoming Acquired Resistance to KTC1101
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals who are investigating cancer-acquired resistance to KTC1101, a novel pan-PI3K inhibitor.[1][2] While this compound has shown potent anti-proliferative effects in various cancer models, the development of acquired resistance is a significant clinical challenge.[1][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments, helping you to investigate and overcome this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally available, pan-Phosphoinositide 3-kinase (PI3K) inhibitor.[1] It directly inhibits tumor cell growth and modulates the tumor microenvironment, leading to increased infiltration of CD8+ T cells and innate immune cells.[1][3] this compound has also been shown to synergize with anti-PD-1 therapy, enhancing antitumor immunity.[1][2]
Q2: What are the common mechanisms of acquired resistance to kinase inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, common mechanisms for kinase inhibitors include:
-
Target Alterations: Secondary mutations in the PI3K catalytic subunit can prevent this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the PI3K blockade. A common example is the activation of the MAPK/ERK pathway or other receptor tyrosine kinases.[4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Histological Transformation: In some cases, the cancer may change its subtype, for example, from adenocarcinoma to a neuroendocrine phenotype, which may be less dependent on the PI3K pathway.
Q3: My cancer cell line is showing decreased sensitivity to this compound. How do I confirm resistance?
To confirm acquired resistance, you should perform a dose-response assay (e.g., a CellTiter-Glo® or MTT assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[7]
Q4: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A multi-pronged approach is recommended:
-
Sequence the Target: Perform DNA sequencing of the PI3K catalytic and regulatory subunit genes (e.g., PIK3CA, PIK3R1) to identify any potential secondary mutations.
-
Analyze Bypass Pathways: Use Western blotting to assess the phosphorylation status of key proteins in parallel signaling pathways, such as p-ERK, p-AKT (downstream of other pathways), and p-MET.[4]
-
Assess Drug Efflux: Use quantitative PCR (qPCR) to measure the expression of common ABC transporter genes (e.g., ABCB1, ABCG2).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gradual loss of this compound efficacy over multiple passages. | Development of acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q4). |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. | |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug. | |
| Heterogeneous response to this compound within the cell population. | Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture. | 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel. | |
| Inconsistent results in cell viability assays. | Suboptimal cell seeding density. | 1. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay.[8] 2. Perform a growth curve analysis to determine the optimal seeding density and assay duration.[8] |
| Edge effects in multi-well plates. | 1. Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. 2. Ensure proper humidification in the incubator. | |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[7] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing at a stable rate (typically after 2-3 passages), double the concentration of this compound.
-
Repeat Dose Escalation: Repeat steps 3-5, gradually increasing the this compound concentration. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a medium containing a this compound concentration that is at least 10-fold higher than the parental IC50, the resistant cell line is established.
-
Confirm Resistance: Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol provides a method for assessing the activation of key proteins in potential bypass signaling pathways.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-MET, anti-MET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells. The next day, treat the cells with this compound at a concentration that is effective in the parental line for a specified time (e.g., 24 hours). Include a vehicle-treated control for both cell lines.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the levels of phosphorylated proteins (normalized to total protein and a loading control like GAPDH) between the parental and resistant cell lines, with and without this compound treatment.
Visualizations
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. dovepress.com [dovepress.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing KTC1101 Bioavailability in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working to improve the oral bioavailability of the novel pan-PI3K inhibitor, KTC1101, in preclinical rodent models.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to low or variable oral bioavailability of this compound.
Issue 1: Low Plasma Exposure of this compound Following Oral Administration
-
Question: We are observing significantly lower than expected plasma concentrations of this compound after oral gavage in rats. What are the likely causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability is a frequent challenge for poorly soluble compounds like many kinase inhibitors. The primary causes can be categorized into issues with solubility and dissolution, permeability, or metabolic stability.
-
Troubleshooting Workflow:
-
Physicochemical Characterization: Begin by thoroughly characterizing the fundamental properties of your this compound batch. Poorly defined physicochemical properties can lead to inconsistent results.
-
Formulation Optimization: The initial formulation is often a simple suspension. For poorly soluble compounds, this is rarely optimal. Experiment with different formulation strategies to improve dissolution.
-
Assessment of First-Pass Metabolism: If improving the formulation does not sufficiently increase exposure, investigate the extent of first-pass metabolism in the gut and liver.
-
Permeability and Efflux Assessment: If both formulation and metabolism are addressed, poor intestinal permeability or active efflux back into the gut lumen may be the limiting factors.
-
-
Logical Troubleshooting Diagram:
Figure 1. Troubleshooting workflow for low oral bioavailability.
-
Issue 2: High Variability in this compound Plasma Concentrations Between Animals
-
Question: We are seeing significant variability in the plasma concentration-time profiles of this compound between individual rats in the same dosing group. What could be causing this and how can we reduce it?
-
Answer: High inter-animal variability can obscure the true pharmacokinetic profile of a compound and make data interpretation difficult. The sources of variability often lie in the experimental procedure or the formulation itself.
-
Potential Causes and Solutions:
-
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Refine the oral gavage procedure to ensure consistent delivery to the stomach. Use appropriately sized gavage needles and ensure personnel are thoroughly trained.[1] |
| Formulation Instability/Inhomogeneity | Ensure the formulation is a homogenous and stable suspension or solution throughout the dosing period. Continuously stir suspensions during dosing. |
| Food Effects | Standardize the fasting period for all animals before dosing. The presence of food can significantly and variably impact the absorption of poorly soluble drugs.[1] |
| Gastrointestinal Physiology Differences | While harder to control, factors like gastric emptying time and intestinal motility can vary. Using a larger number of animals per group can help to mitigate this. |
| Coprophagy | House animals in cages that prevent coprophagy (re-ingestion of feces), as this can lead to re-absorption and altered pharmacokinetic profiles. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating the poorly soluble this compound for oral dosing in rats?
A1: For initial in vivo screening of a poorly soluble compound like this compound, a simple suspension is often used. However, to improve exposure, consider the following formulation strategies in order of increasing complexity:
-
pH-adjusted aqueous solutions: If this compound has ionizable groups, adjusting the pH of the vehicle can increase solubility.[2]
-
Co-solvent systems: Using mixtures of water and water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, DMSO) can significantly enhance solubility.[2][3] Care must be taken to use concentrations that are non-toxic to the animals.
-
Surfactant-based formulations: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, improving its solubility and dissolution.[2]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][4]
-
Particle size reduction: Micronization or nanosuspensions increase the surface area of the drug particles, which can enhance the dissolution rate.[2][5]
Q2: How do I determine the absolute oral bioavailability of this compound?
A2: Absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC after intravenous (IV) administration. The formula is:
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
This requires conducting a pharmacokinetic study with both oral and IV dosing groups.[6]
Q3: My in vitro data from liver microsomes suggests this compound is metabolically stable, yet I see low oral bioavailability. Why?
A3: While liver microsomes are excellent for assessing Phase I (CYP-mediated) metabolism, they do not account for all factors that can limit oral bioavailability[7][8]. Consider these possibilities:
-
Poor Dissolution/Solubility: The compound may not be dissolving in the GI tract, so it is never absorbed and available for metabolism. This is a very common issue for poorly soluble drugs.[1]
-
Gut Wall Metabolism: Significant metabolism can occur in the intestinal wall before the drug reaches the liver. Liver microsomes will not capture this.
-
Low Permeability: The drug may have poor permeability across the intestinal epithelium.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[1]
-
Biliary Excretion: The drug could be rapidly cleared from the liver into the bile after absorption.
Q4: What are the key parameters to assess in an in vitro metabolic stability assay for this compound?
A4: The primary goal of an in vitro metabolic stability assay using liver microsomes is to determine the intrinsic clearance (CLint) of the compound. This is typically done by monitoring the disappearance of the parent compound over time in the presence of liver microsomes and NADPH (a cofactor for CYP enzymes). The key parameters to determine are:
-
Half-life (t1/2): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism independent of blood flow, calculated from the half-life.
These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in vivo.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g) with jugular vein cannulas.
-
This compound compound.
-
Dosing vehicles for oral (e.g., 20% PEG400 in water) and intravenous (e.g., 5% DMSO, 95% saline) administration.
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA).
-
Analytical method (LC-MS/MS) for quantification of this compound in plasma.
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL). Calculate absolute oral bioavailability (F%) as described in FAQ 2.
-
Experimental Workflow Diagram:
Protocol 2: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound.
Materials:
-
Pooled rat liver microsomes (RLM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
NADPH regenerating system (or NADPH).
-
Phosphate (B84403) buffer (pH 7.4).
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance). [6]* Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
Analytical method (LC-MS/MS).
Methodology:
-
Incubation Preparation: Prepare an incubation mixture containing phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM). Pre-warm the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t1/2) = 0.693 / |slope|.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein)
-
-
Metabolic Pathway Context Diagram:
Figure 3. Simplified drug metabolism pathway.
Data Presentation
Table 1: Hypothetical Physicochemical and In Vitro Data for this compound
| Parameter | Value | Significance |
| Molecular Weight | 450.5 g/mol | Relevant for permeability assessment. |
| LogP | 4.2 | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Confirms poor solubility under physiological conditions. |
| Caco-2 Permeability (Papp A->B) | 0.5 x 10-6 cm/s | Suggests low intestinal permeability. |
| Efflux Ratio (B->A / A->B) | 5.8 | Suggests this compound is a substrate for efflux transporters (e.g., P-gp). |
| RLM Stability (t1/2) | > 60 min | Indicates high stability against Phase I metabolism in rat liver. |
| Plasma Stability (t1/2) | > 120 min | Indicates the compound is stable in circulation. |
Table 2: Hypothetical Preclinical Pharmacokinetic Data for this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 95 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-inf (ng*h/mL) | 1275 | 510 |
| t1/2 (h) | 2.5 | 2.8 |
| Clearance (mL/min/kg) | 13.1 | - |
| Volume of Distribution (L/kg) | 2.8 | - |
| Absolute Bioavailability (F%) | - | 4.0% |
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. dls.com [dls.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of Pan-PI3K Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the potential side effects of pan-PI3K inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with pan-PI3K inhibitors in preclinical research?
A1: Pan-PI3K inhibitors are known to cause a range of on-target toxicities due to the ubiquitous role of the PI3K signaling pathway in normal cellular processes. The most frequently observed side effects in preclinical models include hyperglycemia, diarrhea, cutaneous reactions (rash), and hypertension.[1] The specific toxicity profile can be influenced by the inhibitor's selectivity for different PI3K isoforms.[1]
Q2: Why do pan-PI3K inhibitors cause hyperglycemia?
A2: The PI3K/Akt signaling pathway is a critical component of insulin (B600854) signaling.[2][3] Inhibition of this pathway, particularly the PI3Kα isoform, interferes with insulin-mediated glucose uptake in tissues like skeletal muscle and adipose tissue.[4][5] This leads to decreased glucose transport into cells, reduced glycogen (B147801) synthesis, and increased glucose production by the liver, resulting in elevated blood glucose levels.[3][4][5]
Q3: What is the underlying mechanism for diarrhea and colitis associated with pan-PI3K inhibitors?
A3: Diarrhea and colitis are common adverse effects, particularly with inhibitors that target the PI3Kδ isoform, which is highly expressed in immune cells.[1][6] Inhibition of PI3Kδ can disrupt immune homeostasis in the gut, leading to an inflammatory response that resembles autoimmune colitis.[6] Additionally, inhibition of PI3Kα may compromise the integrity of the intestinal epithelial barrier, further contributing to these gastrointestinal side effects.[7]
Q4: How can I minimize the general toxicity of a pan-PI3K inhibitor in my in vivo study without compromising its anti-cancer efficacy?
A4: Several strategies can be employed to mitigate toxicity. Intermittent dosing schedules, as opposed to continuous treatment, may allow for recovery of normal tissues and reduce overall toxicity.[8] Combination therapy with other agents might allow for a dose reduction of the pan-PI3K inhibitor while maintaining or enhancing its therapeutic effect. Additionally, developing targeted delivery systems could help concentrate the inhibitor at the tumor site, reducing systemic exposure.
Troubleshooting Guides
Managing Hyperglycemia
Issue: Significant increase in blood glucose levels in animal models treated with a pan-PI3K inhibitor.
Troubleshooting Steps:
-
Monitoring: Regularly monitor blood glucose levels using a glucometer. For a detailed assessment, perform a glucose tolerance test (GTT).[5]
-
Dietary Modification: Consider a low-carbohydrate diet for the animals, as this has been shown to help manage hyperglycemia.[3]
-
Pharmacological Intervention: The use of metformin (B114582) can be explored to help control blood glucose levels.[9] However, be aware that hyperinsulinemia can potentially reactivate the PI3K pathway, so agents that do not stimulate insulin secretion are preferred.[3]
-
Dose Adjustment: If hyperglycemia is severe and unmanageable, a dose reduction or a switch to an intermittent dosing schedule for the pan-PI3K inhibitor should be considered.[10]
Investigating and Mitigating Diarrhea
Issue: Animals exhibiting signs of diarrhea (e.g., loose stools, weight loss) following treatment with a pan-PI3K inhibitor.
Troubleshooting Steps:
-
Assessment: Monitor animals daily for clinical signs of diarrhea and record body weight.
-
Intestinal Permeability Assay: To quantify gut barrier dysfunction, an in vivo intestinal permeability assay using FITC-dextran can be performed.[11] An increase in plasma FITC-dextran levels indicates compromised intestinal barrier integrity.
-
Histological Analysis: Collect intestinal tissue for histological examination to assess for signs of inflammation and colitis.
-
Management: For mild diarrhea, anti-motility agents may be considered. In cases of severe, inflammatory diarrhea or colitis, holding the treatment is the most effective approach.[6] The use of oral non-absorbable steroids like budesonide (B1683875) can also be explored to manage inflammation.[6]
Addressing Cutaneous Reactions (Rash)
Issue: Development of skin rashes in animal models during treatment.
Troubleshooting Steps:
-
Characterization: Document the onset, location, and appearance of the rash. A standardized scoring system can be used to grade the severity.
-
Histopathology: Skin biopsies of the affected area can be analyzed to characterize the nature of the inflammatory infiltrate.
-
In Vitro Screening: To screen for potential mitigating agents, a cell-based assay using human keratinocytes can be established. The release of pro-inflammatory cytokines can be measured as an endpoint.
-
Mitigation Strategies: In animal models, the efficacy of prophylactic antihistamines or topical/systemic corticosteroids can be evaluated.
Monitoring and Managing Hypertension
Issue: Elevated blood pressure observed in preclinical models.
Troubleshooting Steps:
-
Accurate Measurement: For continuous and accurate blood pressure monitoring in rodents, implantable radiotelemetry is the gold standard.[12][13][14] Noninvasive tail-cuff methods can also be used for periodic measurements.[15][16]
-
Baseline Monitoring: Establish a stable baseline blood pressure before initiating treatment with the pan-PI3K inhibitor.
-
Regular Monitoring: Monitor blood pressure at regular intervals throughout the study to detect any significant changes.
-
Intervention: If hypertension becomes a concern, consider dose modification of the pan-PI3K inhibitor.
Data Presentation
Table 1: Common Side Effects of Pan-PI3K Inhibitors and Isoform Specificity
| Side Effect | Associated PI3K Isoform(s) | Management/Monitoring Strategies |
| Hyperglycemia | Primarily PI3Kα[1] | Glucose monitoring, low-carbohydrate diet, metformin[3][9] |
| Diarrhea/Colitis | Primarily PI3Kδ[1][6] | Clinical monitoring, intestinal permeability assays, treatment hold, budesonide[6][11] |
| Rash | Pan-PI3K[1] | Clinical observation, histopathology, antihistamines, corticosteroids |
| Hypertension | PI3Kα[6] | Blood pressure monitoring (telemetry or tail-cuff), dose modification[12][16] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol measures the effect of a pan-PI3K inhibitor on glucose uptake in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Glucose-free culture medium
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Pan-PI3K inhibitor and vehicle control (e.g., DMSO)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[17]
-
Treatment: Treat cells with the pan-PI3K inhibitor at various concentrations or vehicle control in glucose-free medium.
-
Glucose Analog Incubation: Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for a defined period (e.g., 30-60 minutes).[18]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular fluorescent glucose.[19]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the cell number or protein content to determine the rate of glucose uptake.[19]
Protocol 2: Western Blot for p-Akt (Ser473)
This protocol assesses the on-target effect of the pan-PI3K inhibitor by measuring the phosphorylation of a key downstream target, Akt.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-Akt Ser473, total Akt, loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies) and incubate with the primary antibody overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[20]
-
Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control.[20]
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pan-PI3K inhibitors.
Caption: A logical workflow for troubleshooting side effects of pan-PI3K inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitor−Associated Hyperglycemia | Itovebi® (inavolisib) [itovebi-hcp.com]
- 5. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Quantitative systems pharmacology model-based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 13. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. kentscientific.com [kentscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting KTC1101 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the pan-PI3K inhibitor, KTC1101, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and orally active pan-phosphoinositide 3-kinase (PI3K) inhibitor. It targets all Class I PI3K isoforms (α, β, δ, and γ), thereby blocking the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. By inhibiting this pathway, this compound can suppress tumor cell growth and modulate the tumor microenvironment.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The most common and recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[3] A stock solution of 10 mM in DMSO can be prepared.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening?
This is a common issue for many small molecule inhibitors, which are often hydrophobic. Precipitation occurs because the compound is much less soluble in the aqueous environment of the cell culture medium compared to the highly polar aprotic solvent, DMSO. When the concentrated DMSO stock is rapidly diluted, the this compound "crashes out" of the solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower for sensitive cell lines or long-term experiments.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic DMSO concentration for your specific cell line.
Q5: How should I store my this compound stock solution?
Once prepared, it is recommended to aliquot the this compound stock solution into small, tightly sealed vials and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound. Generally, stock solutions are usable for up to one month when stored at -20°C. For long-term storage, -80°C is preferable.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound in aqueous media.
Solution Workflow:
Detailed Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed the tolerance level of your specific cell line (generally ≤0.5%).[4][5][6]
-
Intermediate Dilution in DMSO: Instead of directly diluting the high-concentration stock into your aqueous medium, first prepare an intermediate dilution of this compound in 100% DMSO.
-
Serial Dilution in Pre-warmed Media: Pre-warm your cell culture medium to 37°C. Then, perform a stepwise (serial) dilution of the intermediate DMSO stock into the pre-warmed medium, vortexing gently after each addition. This gradual change in solvent polarity can help prevent precipitation.
-
Gentle Warming and Sonication: If you still observe a precipitate, you can try gently warming the solution in a 37°C water bath or sonicating it for a brief period. However, be cautious as excessive heat or prolonged sonication can potentially degrade the compound.
-
Consider Lowering the Final Concentration: If precipitation persists, the desired final concentration of this compound may be above its solubility limit in your specific cell culture medium. In this case, you may need to lower the final concentration used in your assay.
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents is not extensively published. The following table provides a template for the type of data that can be generated using the experimental protocols outlined below.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Shake-Flask | To be determined | To be determined |
| Ethanol | 25 | Shake-Flask | To be determined | To be determined |
| PBS (pH 7.4) | 25 | Kinetic Assay | To be determined | To be determined |
| DMEM + 10% FBS | 37 | Kinetic Assay | To be determined | To be determined |
| RPMI + 10% FBS | 37 | Kinetic Assay | To be determined | To be determined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to estimate the solubility of this compound in your specific aqueous buffer or cell culture medium.
-
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Aqueous buffer or cell culture medium of interest (pre-warmed to 37°C)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (for turbidimetry)
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.01 mM).
-
In a new 96-well plate, add 198 µL of the pre-warmed aqueous buffer or cell culture medium to each well.
-
Add 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (optical density) of each well at 600 nm. An increase in absorbance indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control (DMSO only) is considered the kinetic solubility limit.
-
Signaling Pathway and Workflow Diagrams
References
KTC1101 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with KTC1101, a novel pan-PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, synthesized pan-PI3K inhibitor.[1][2] Its primary mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks), which are key regulators of multiple cellular functions, including proliferation, survival, and metabolism.[1][3] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound can suppress cancer cell growth.[2][3] Additionally, this compound has a dual mechanism of action, as it also modulates the tumor microenvironment by increasing the infiltration of CD8+ T cells and other immune cells, thereby enhancing the anti-tumor immune response.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated antiproliferative effects in a variety of cancer cell lines.[1][4] For instance, it has shown effective inhibition of cell growth in PC3 (prostate cancer) and TMD8 cells.[2] Its efficacy has been validated across a panel of 39 cancer cell lines in the JFCR39 COMPARE analysis.[2][5]
Q3: How does this compound synergize with anti-PD-1 therapy?
A3: this compound enhances the efficacy of anti-PD-1 therapy by modulating the tumor microenvironment.[1][4] It increases the infiltration of CD8+ T cells and other innate immune cells into the tumor.[1] This increased immune presence within the tumor sensitizes it to the effects of immune checkpoint inhibitors like anti-PD-1, leading to a more robust anti-tumor immune response and extended survival in preclinical models.[1][4]
Troubleshooting Dose-Response Curve Optimization
Q4: I am not observing a clear dose-dependent inhibition of cell viability with this compound. What are some potential causes and solutions?
A4: Several factors can affect the outcome of a dose-response experiment. Here are some common issues and troubleshooting steps:
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to variable results.
-
Solution: Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment. A typical starting point is 1.5 x 10^4 cells/mL in a 96-well plate.[5]
-
-
Drug Concentration Range: The selected concentration range for this compound may be too high or too low.
-
Solution: Perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the approximate IC50 value.[6] Subsequent experiments can then use a narrower range of concentrations around the estimated IC50 to generate a more accurate curve.
-
-
Incubation Time: The duration of drug exposure may not be sufficient to observe an effect.
-
Solution: The optimal incubation time can vary between cell lines. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your assay.[7]
-
-
Cell Health: Poor cell health or contamination can impact results.
-
Solution: Regularly check cell cultures for viability and morphology. Ensure aseptic techniques are followed to prevent contamination.
-
Q5: The IC50 value I calculated for this compound is significantly different from published values. Why might this be?
A5: Discrepancies in IC50 values can arise from several experimental variables:
-
Assay Method: Different viability assays (e.g., MTT, SRB, alamarBlue, confluence measurement) measure different cellular parameters and can yield different IC50 values.[5][7]
-
Solution: Ensure you are using a consistent and appropriate assay for your cell line and experimental question. When comparing your results to published data, note the specific assay used.
-
-
Cell Line Differences: Cell lines can have different sensitivities to this compound due to their unique genetic backgrounds and signaling pathway dependencies.
-
Solution: It is crucial to establish the IC50 for each specific cell line you are working with.
-
-
Experimental Conditions: Variations in media, serum concentration, and incubation conditions can all influence drug potency.
-
Solution: Standardize your experimental protocol and ensure consistency across all experiments.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | Data not specified in search results |
| PI3Kβ | Data not specified in search results |
| PI3Kδ | Data not specified in search results |
| PI3Kγ | Data not specified in search results |
Note: While this compound is described as a pan-PI3K inhibitor, the specific IC50 values for each isoform were not detailed in the provided search results. However, its inhibitory activity on these isoforms has been evaluated.[3]
Table 2: Factors Influencing this compound Dose-Response Curve Outcomes
| Parameter | Potential Issue | Recommended Action |
| Cell Seeding Density | Too high or too low | Optimize for exponential growth during the assay. |
| Drug Concentration | Inappropriate range | Perform a wide-range preliminary screen. |
| Incubation Time | Too short or too long | Conduct a time-course experiment (24, 48, 72h).[7] |
| Viability Assay | Methodological differences | Use a consistent and appropriate assay for your cells. |
| Cell Line | Intrinsic sensitivity | Determine the IC50 for each specific cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1.5 x 10^4 cells/mL) in a final volume of 100 µL per well.[5]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Viability Assessment (Example using Sulforhodamine B - SRB Assay): [5]
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Use a non-linear regression model to fit the data and determine the IC50 value.[7]
-
Protocol 2: Western Blot for PI3K Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, and total mTOR overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation. A reduction in the phosphorylation of AKT and mTOR is indicative of PI3K pathway inhibition.[2]
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting logic for dose-response curve optimization.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. synentec.com [synentec.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing KTC1101 Efficacy in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KTC1101 in combination therapies. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination with anti-PD-1 therapy?
This compound is a novel, orally active pan-PI3K inhibitor.[1] Its anti-tumor effect is based on a dual mechanism of action: it directly inhibits the proliferation of tumor cells and enhances the anti-tumor immune response.[1][2] The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of various cellular functions and is often dysregulated in cancer.[2] this compound inhibits this pathway, leading to reduced phosphorylation of downstream effectors like AKT and mTOR.[1][2]
The rationale for combining this compound with anti-PD-1 therapy stems from this compound's ability to modulate the tumor microenvironment (TME).[2][3] Specifically, it increases the infiltration of cytotoxic CD8+ T cells into the tumor.[2][3] This enhanced immune infiltration is thought to sensitize the tumor to immune checkpoint inhibitors like anti-PD-1 antibodies, which work by reactivating the anti-tumor activity of T cells.[2][3] Preclinical studies have demonstrated that this combination significantly boosts anti-tumor immunity and extends survival in mouse models.[2][3]
Q2: What are the recommended starting concentrations for in vitro synergy assays with this compound and an anti-PD-1 antibody?
For in vitro synergy assays, it is crucial to first determine the IC50 value of this compound in your specific cancer cell line. The IC50 of this compound has been shown to range from 20 nM to 130 nM in various cancer cell lines.[1] A common starting point for synergy experiments is to use a dose matrix that brackets the IC50 values of both agents. For this compound, a concentration range of 0.1 nM to 5000 nM has been used in cell viability assays.[1] For anti-PD-1 antibodies, which act on immune cells, a direct cytotoxic effect on tumor cells is not expected. Therefore, for in vitro co-culture assays involving tumor and immune cells, concentrations of the anti-PD-1 antibody should be based on literature values for T-cell activation, typically in the range of 1-10 µg/mL.
Q3: What are the key considerations for designing an in vivo study to evaluate the synergy between this compound and anti-PD-1?
A well-designed in vivo study is critical to assess the synergistic effects of this compound and anti-PD-1. Key considerations include:
-
Animal Model: Syngeneic mouse models with intact immune systems are essential to evaluate the immunomodulatory effects of the combination therapy.[2]
-
Dosing and Schedule: An intermittent dosing schedule for this compound (e.g., 100 mg/kg, 3 days on/4 days off, orally) has been shown to be effective in enhancing anti-tumor immunity.[2] The anti-PD-1 antibody is typically administered intraperitoneally (e.g., 250 µg per mouse).[2]
-
Treatment Groups: The study should include at least four groups: vehicle control, this compound alone, anti-PD-1 alone, and the combination of this compound and anti-PD-1.[2]
-
Endpoints: Primary endpoints should include tumor growth inhibition and overall survival. Secondary endpoints should focus on mechanistic validation, such as the analysis of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, by flow cytometry or immunohistochemistry.[2][3]
-
Toxicity Monitoring: Regular monitoring of animal body weight and assessment of serum biochemical parameters (e.g., ALT, AST, CREA, BUN) are crucial for evaluating the safety profile of the combination therapy.[2]
Troubleshooting Guides
In Vitro Synergy Assays
Issue: High variability or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect drug solutions for any precipitation, especially at higher concentrations. Ensure complete solubilization of this compound in DMSO. |
| Inaccurate IC50 Determination | Perform multiple independent experiments to establish a robust IC50 value for this compound in your cell line before proceeding with synergy assays. |
| Suboptimal Incubation Time | Optimize the incubation time for your specific cell line and assay. A 48-hour incubation has been reported for this compound.[1] |
Western Blot Analysis of PI3K Pathway
Issue: Weak or no signal for phosphorylated proteins (p-AKT, p-mTOR).
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Ensure that the cell line or tissue used expresses the target proteins at detectable levels. Include a positive control (e.g., lysate from a cell line with a known activated PI3K pathway). |
| Inefficient Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of target proteins. |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. |
| Poor Antibody Quality | Use phospho-specific antibodies from a reputable supplier. Validate the antibody's specificity if necessary. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Issue: Low yield or poor viability of isolated TILs.
| Possible Cause | Troubleshooting Step |
| Harsh Tissue Dissociation | Use a combination of mechanical dissociation and enzymatic digestion with gentle enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension. Avoid over-digestion. |
| Cell Clumping | Add DNase to the digestion buffer to prevent clumping from released DNA. Filter the cell suspension through a cell strainer (e.g., 40-70 µm). |
| Red Blood Cell Contamination | Include a red blood cell lysis step after tissue dissociation. |
| Cell Death during Staining | Perform all staining steps on ice and use a viability dye to exclude dead cells from the analysis. |
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Fc Receptor Binding | Block Fc receptors on immune cells (e.g., macrophages, B cells) with an Fc block reagent before adding primary antibodies. |
| Antibody Concentration Too High | Titrate all antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and volume of wash steps between antibody incubations. |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence. If high, consider using fluorochromes with brighter emissions or employing a spectral flow cytometer. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~25 |
| TMD8 | Diffuse Large B-cell Lymphoma | ~50 |
| HSC2 | Head and Neck Squamous Cell Carcinoma | ~100 |
| HSC4 | Head and Neck Squamous Cell Carcinoma | ~130 |
| CAL33 | Head and Neck Squamous Cell Carcinoma | ~75 |
Note: IC50 values are approximate and may vary depending on experimental conditions. Data extracted from MedchemExpress product information.[1]
Table 2: Key PI3K Pathway Proteins for Western Blot Analysis
| Target Protein | Phosphorylation Site | Role in Pathway |
| AKT | Ser473, Thr308 | Central node in the PI3K pathway, promoting cell survival and growth. |
| mTOR | Ser2448 | Downstream effector of AKT, regulating protein synthesis and cell growth. |
| S6 Ribosomal Protein | Ser235/236 | Downstream target of mTOR, involved in protein synthesis. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound alone, anti-PD-1 antibody alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Synergy can be assessed using software such as CompuSyn to calculate the Combination Index (CI).
Protocol 2: Western Blot Analysis of PI3K Pathway
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Synergy Study
-
Tumor Implantation: Subcutaneously implant a suitable number of syngeneic tumor cells (e.g., B16 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[2]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize mice into four treatment groups (n=8-10 mice/group): vehicle, this compound, anti-PD-1, and combination.
-
Treatment Administration:
-
Tumor Measurement and Survival Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health. Euthanize mice when tumors reach a predetermined size or if they show signs of distress, and record the date for survival analysis.
-
Immunophenotyping: At the end of the study, or at specified time points, euthanize a subset of mice from each group and harvest tumors for analysis of tumor-infiltrating lymphocytes by flow cytometry or immunohistochemistry.
Visualizations
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for synergy assessment.
Caption: Logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing suboptimal response to KTC1101 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suboptimal responses during KTC1101 treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cells show variable or no response to this compound treatment between experiments. What are the potential causes?
A1: Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound-Related Issues: Problems with the inhibitor's storage, solubility, and stability can lead to inaccurate dosing.[1][2] It is crucial to ensure proper handling and preparation of this compound.
-
Experimental System-Related Issues: Variability in cell culture conditions, such as cell density, passage number, and serum concentration, can significantly impact cellular response.[1]
-
Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can introduce variability.[1]
Q2: How can I confirm that the observed cellular effects are due to on-target inhibition of the PI3K pathway by this compound?
A2: Distinguishing on-target from off-target effects is critical. Consider the following approaches:
-
Dose-Response Curve: A clear correlation between the concentration of this compound and the biological effect, consistent with its known IC50, suggests on-target activity.[1]
-
Use of a Structurally Different PI3K Inhibitor: If a different inhibitor targeting the PI3K pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.[1]
-
Western Blot Analysis: Confirm the inhibition of the PI3K signaling pathway by observing reduced phosphorylation of downstream effectors such as AKT and mTOR.[3] this compound has been shown to effectively inhibit the phosphorylation of AKT and mTOR.[3]
-
Rescue Experiment: If feasible, overexpressing a resistant mutant of the PI3K protein should rescue the phenotype induced by this compound.[1]
Q3: I am observing high levels of cytotoxicity at my desired concentration of this compound. What should I do?
A3: High cytotoxicity can obscure the specific inhibitory effects of this compound.[1] It is important to differentiate between targeted anti-proliferative effects and general toxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your specific cell line.[1]
-
Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects on the PI3K pathway.[1]
Q4: My this compound solution appears to have a precipitate. How should I handle this?
A4: Poor solubility can lead to inaccurate dosing and experimental variability.[1]
-
Visual Inspection: Always visually inspect stock and working solutions for precipitates before use.[1]
-
Proper Dissolution: Ensure you are using the recommended solvent for this compound. Gentle warming or sonication can aid in dissolution.[2]
-
Fresh Preparations: Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution.[1]
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of PI3K Signaling
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh aliquot of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles.[2][4] |
| Inaccurate Concentration | Verify calculations and ensure pipette calibration is accurate.[2] |
| Low Cell Permeability | While this compound has shown in vivo efficacy, permeability can be cell-line dependent. Consult literature for your specific cell model or consider alternative PI3K inhibitors.[3][5] |
| Compensatory Signaling | The complexity of the PI3K signaling pathway can lead to compensatory activation of alternative isoforms upon inhibition.[3] Consider using this compound in combination with other inhibitors or analyzing multiple downstream effectors. |
Issue 2: Inconsistent Anti-proliferative Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[1] |
| High Cell Passage Number | Use cells within a defined, low-passage number range. Continuous passaging can alter inhibitor sensitivity.[1] |
| Variable Incubation Time | Standardize the incubation time with this compound across all experiments, as its effects can be time-dependent.[1] |
| Serum Concentration | Components in serum can sometimes interfere with the activity of small molecules. Consider reducing serum concentration during treatment, ensuring it does not affect cell viability. |
Experimental Protocols
Western Blot for PI3K Pathway Inhibition
This protocol is designed to assess the phosphorylation status of key downstream targets of the PI3K pathway, such as Akt and mTOR, following this compound treatment.
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere. Treat cells with varying concentrations of this compound and a vehicle control for the desired duration.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt, total Akt, phospho-mTOR, and total mTOR. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
References
KTC1101 stability in different experimental conditions
Welcome to the technical support center for KTC1101, a novel pan-PI3K inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | Low aqueous solubility of this compound. | This compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO.[1] For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Store the solid compound and stock solutions at the recommended temperatures.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] For in vitro assays, it is best to prepare fresh dilutions from the stock solution for each experiment. For in vivo experiments, prepare the working solution on the day of use. |
| Pipetting errors, especially at low concentrations. | Use calibrated pipettes and appropriate tips. For very low concentrations, perform serial dilutions from a higher concentration stock to minimize errors. | |
| Low or no inhibitory activity observed | Incorrect concentration of this compound used. | Verify the calculations for your dilutions. The IC50 values for this compound against PI3K isoforms are in the low nanomolar range.[1] |
| Inactive compound due to degradation. | Check the storage conditions and age of your this compound stock. If degradation is suspected, use a fresh vial of the compound. | |
| Issues with the assay system. | Ensure all other components of your assay (e.g., enzymes, substrates, cells) are working correctly. Include appropriate positive and negative controls in your experimental design. | |
| Off-target effects or cellular toxicity | High concentration of this compound or solvent. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or experimental model. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level. |
| On-target toxicity related to pan-PI3K inhibition. | Pan-PI3K inhibitors can have on-target toxicities.[2][3][4][5] Consider the biological consequences of inhibiting all Class I PI3K isoforms in your experimental system. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO at ≥ 5 mg/mL.[1] For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[1] For metabolic stability assays, acetonitrile (B52724) has been used to prepare working solutions.[6]
2. How should I store this compound?
-
Solid Form: Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Stock Solutions: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]
3. What is the stability of this compound in different experimental conditions?
While specific data on the stability of this compound at various pH levels and temperatures in aqueous buffers is not available, as a small molecule inhibitor, it is generally advisable to prepare fresh dilutions in aqueous media for each experiment to minimize potential degradation. The compound has demonstrated stability in plasma and liver microsome assays when incubated at 37°C for up to 120 minutes.[6]
4. What are the known IC50 values for this compound against PI3K isoforms?
The reported IC50 values for this compound are:
-
PI3Kα: 3.72 nM
-
PI3Kβ: 36.29 nM
-
PI3Kδ: 1.22 nM
-
PI3Kγ: 17.09 nM[1]
5. In which signaling pathway does this compound act?
This compound is a pan-inhibitor of Class I PI3K isoforms and therefore acts on the PI3K/AKT/mTOR signaling pathway.[1][7] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[8][9][10][11][12]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.72 |
| PI3Kβ | 36.29 |
| PI3Kδ | 1.22 |
| PI3Kγ | 17.09 |
Data sourced from MedchemExpress.[1]
Table 2: Metabolic Stability of this compound
| Assay | Matrix | Incubation Time (min) | Stability |
| Plasma Stability | Mouse Plasma | 0, 15, 30, 60, 120 | Stable concentration observed over 120 minutes |
| Liver Microsome Stability | Mouse Liver Microsomes | Not specified | Lower clearance rate compared to control |
Based on data from a study by Peng, X., et al. (2024).[6]
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
2. Protocol for In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is based on the description of the Adapta™ Kinase Assay used to determine the IC50 values of this compound.[6]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Dispense Compound: Add 2.5 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add Kinase: Add 2.5 µL of the appropriate PI3K isoform solution to each well.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture.
-
Incubate: Incubate the plate at the recommended temperature and for the appropriate duration for the specific kinase.
-
Stop Reaction and Detect Signal: Add the detection reagent to stop the reaction and generate a signal according to the assay kit manufacturer's instructions.
-
Measure Signal: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3. Protocol for Plasma Metabolic Stability Assay
This protocol is adapted from the methods described for assessing this compound stability in plasma.[6]
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Dilute the stock solution to a 100 µM working solution in acetonitrile.
-
-
Pre-incubation: Place 495 µL of plasma into the wells of a 96-well plate and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add 5 µL of the 100 µM this compound working solution to the plasma, mix, and incubate at 37°C with shaking.
-
Sample Collection: Collect 40 µL samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Protein Precipitation: Add 300 µL of acetonitrile containing an internal standard to each sample to precipitate the plasma proteins.
-
Centrifugation: Vortex the plate for 10 minutes and then centrifuge at 6000 rpm for 10 minutes.
-
Analysis: Collect 200 µL of the supernatant for analysis by LC-MS/MS to determine the concentration of this compound at each time point.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
KTC1101 vs. Copanlisib: A Comparative Guide to In Vitro Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-tumor efficacy of two pan-Phosphoinositide 3-kinase (PI3K) inhibitors, KTC1101 and copanlisib (B1663552). The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Both this compound and copanlisib are potent pan-Class I PI3K inhibitors demonstrating broad-spectrum anti-tumor activity in vitro. This compound, a novel inhibitor, has shown superior potency in direct comparative studies against a panel of cancer cell lines. Both compounds effectively inhibit the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. This guide presents a detailed comparison of their inhibitory activities, effects on cancer cell proliferation, and impact on cell cycle and apoptosis, supported by experimental data and protocols.
Data Presentation
Inhibitory Activity Against PI3K Isoforms
Both this compound and copanlisib inhibit all four Class I PI3K isoforms (α, β, δ, and γ), albeit with different potencies.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound | 3.72[1] | 36.29[1] | 1.22[1] | 17.09[1] |
| Copanlisib | 0.5[2][3] | 3.7[2][3] | 0.7[2][3] | 6.4[2][3] |
Anti-Proliferative Activity in Cancer Cell Lines
A comparative study using the JFCR39 human tumor cell line panel demonstrated that this compound has a significantly lower mean GI50 value, indicating greater potency, compared to copanlisib.[1]
| Inhibitor | Mean GI50 (nM) across 39 cell lines |
| This compound | 23.4[1] |
| Copanlisib | 134[1] |
In specific cancer cell lines, this compound consistently showed enhanced inhibitory activity compared to copanlisib.[1] The IC50 values for this compound in these cell lines ranged from approximately 20 nM to 130 nM.[1]
| Cell Line | Cancer Type | This compound IC50 Range (nM) |
| PC3 | Prostate Cancer | 20 - 130[1] |
| TMD8 | Diffuse Large B-cell Lymphoma | 20 - 130[1] |
| HSC2, HSC4, CAL33 | Head and Neck Cancer | 20 - 130[1] |
For copanlisib, mean IC50 values of 19 nM have been reported in cell lines with PIK3CA-activating mutations and 17 nM in HER2-positive cell lines.[2][3]
Effects on Cell Cycle and Apoptosis
Both inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
| Inhibitor | Effect on Cell Cycle | Effect on Apoptosis |
| This compound | Induces G1 phase arrest in a dose-dependent manner.[1] | Data on specific apoptosis rates are not yet detailed in the provided search results. |
| Copanlisib | Triggers G1 cell cycle arrest.[4] | Induces apoptosis in various cancer cell lines, including colorectal and diffuse large B-cell lymphoma.[5][6][7] |
Signaling Pathway Inhibition
Both this compound and copanlisib exert their anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to reduced phosphorylation of downstream effectors like AKT and mTOR, which are crucial for cell proliferation and survival.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound and copanlisib.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and copanlisib on cancer cell lines.
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or copanlisib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Phosphorylated Proteins (p-AKT, p-mTOR)
This protocol is used to determine the effect of this compound and copanlisib on the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT and mTOR, as well as antibodies for the total proteins as loading controls.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound or copanlisib.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment and Harvesting: Treat cells with the inhibitors, then harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-PI3K Inhibitors: KTC1101 vs. ZSTK474
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pan-PI3K inhibitors KTC1101 and ZSTK474. We will delve into their inhibitory activities, supported by experimental data, and provide detailed methodologies for the key experiments cited.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent hallmark of human cancers, making it a prime target for therapeutic intervention. Both this compound and ZSTK474 are potent pan-Class I PI3K inhibitors, designed to block the activity of all four Class I isoforms (α, β, δ, and γ). This guide offers a head-to-head comparison of their performance based on available preclinical data.
Data Presentation: Quantitative Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals this compound to be a more potent inhibitor of all four Class I PI3K isoforms compared to ZSTK474. The data, primarily derived from Adapta kinase assays, is summarized below.
| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) | Fold Improvement with this compound |
| PI3Kα | 3.72[1][2] | 16[2][3][4] | ~4.3x |
| PI3Kβ | 36.29[1][2] | 44[2][3][4] | ~1.2x |
| PI3Kδ | 1.22[1][2] | 5[2][4] | ~4.1x |
| PI3Kγ | 17.09[1][2] | 49[2][3][4] | ~2.9x |
Table 1: Comparison of IC50 values of this compound and ZSTK474 against Class I PI3K isoforms.
In addition to enzymatic assays, the anti-proliferative effects of these inhibitors have been evaluated across a panel of human cancer cell lines. This compound demonstrated a significantly lower mean GI50 (half-maximal growth inhibition) value compared to ZSTK474, indicating superior broad-spectrum anti-tumor efficacy in vitro.[2]
| Inhibitor | Mean GI50 (nM) across JFCR39 cell lines |
| This compound | 23.4[2] |
| ZSTK474 | 320[2] |
Table 2: Comparison of in vitro anti-proliferative activity.
Signaling Pathway and Mechanism of Action
Both this compound and ZSTK474 are ATP-competitive inhibitors, binding to the ATP-binding pocket of the PI3K enzyme.[3][5] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase Akt and the mammalian target of rapamycin (B549165) (mTOR).[1] This inhibition of the PI3K/Akt/mTOR signaling pathway ultimately results in the suppression of tumor cell growth and proliferation.
Experimental Protocols
Adapta™ Kinase Assay (for IC50 Determination)
The inhibitory activity of this compound and ZSTK474 against the four Class I PI3K isoforms was determined using the Adapta™ Universal Kinase Assay, a homogenous, fluorescence-based immunoassay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed, and then a detection solution containing an anti-ADP antibody conjugated to a fluorescent europium donor and an ADP tracer labeled with a fluorescent acceptor is added. In the absence of ADP from the kinase reaction, the antibody binds to the tracer, resulting in a high FRET signal. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Methodology:
-
A dilution series of the inhibitor (this compound or ZSTK474) or DMSO (as a control) is prepared in a 384-well plate.[2]
-
The respective recombinant PI3K isoform (PI3Kα, β, δ, or γ) is added to each well.[2]
-
The kinase reaction is initiated by the addition of a solution containing ATP and the substrate (e.g., PIP2).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the Adapta™ detection reagents are added.
-
After an incubation period to allow for binding equilibrium, the plate is read on a fluorescence plate reader.
-
The IC50 values are calculated by fitting the data to a logistic curve using appropriate software (e.g., GraphPad Prism).[3]
Western Blot for Downstream Signaling
To confirm the inhibition of the PI3K pathway within cells, Western blotting is used to measure the phosphorylation status of key downstream effectors like Akt and mTOR.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., PC3) are cultured and treated with varying concentrations of this compound or ZSTK474 for a specified duration (e.g., 48 hours).[1]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured, indicating the amount of protein. Densitometry analysis is used to quantify the changes in protein phosphorylation.
Conclusion
The available data indicates that this compound is a more potent pan-PI3K inhibitor than ZSTK474, both at the enzymatic and cellular levels. This compound exhibits lower IC50 values across all four Class I PI3K isoforms and demonstrates superior anti-proliferative activity in a broad panel of cancer cell lines.[2] Both compounds act via the same ATP-competitive mechanism to inhibit the PI3K/Akt/mTOR signaling pathway. The choice between these inhibitors for research or therapeutic development may depend on factors such as desired potency, selectivity profile against a wider range of kinases, and pharmacokinetic properties. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Efficacy of KTC1101 using the JFCR39 Cancer Cell Line Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor, KTC1101, validated against the JFCR39 human cancer cell line panel. The data presented herein is based on published experimental findings and offers a valuable resource for researchers investigating next-generation cancer therapeutics.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound was evaluated across the 39 distinct human cancer cell lines that constitute the JFCR39 panel. The 50% growth inhibition (GI50) values were determined using the Sulforhodamine B (SRB) assay. This compound demonstrated broad-spectrum anti-proliferative activity with a mean GI50 value significantly lower than other established pan-PI3K inhibitors, ZSTK474 and Copanlisib, indicating superior potency.
| Compound | Class | Mean GI50 (nM) across JFCR39 Panel |
| This compound | Pan-PI3K Inhibitor | 23.4 [1][2] |
| ZSTK474 | Pan-PI3K Inhibitor | 320[1][2] |
| Copanlisib | Pan-PI3K Inhibitor | 134[1][2] |
Note: While the mean GI50 values provide a strong indication of overall potency, the GI50 values for this compound across each of the 39 individual cell lines were located in a supplementary figure of the primary literature which was not accessible through public search channels.
The JFCR39 panel is a powerful tool for anticancer drug screening, composed of 39 human cancer cell lines from various origins, including lung, colon, breast, and stomach cancers. This diversity allows for the assessment of a compound's efficacy across a wide range of cancer subtypes.
Experimental Protocols
JFCR39 Anti-Proliferative Assay (Sulforhodamine B Assay)
The anti-proliferative effects of this compound were quantified using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.
Principle: The SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells in a well.
Detailed Protocol:
-
Cell Seeding: The 39 human cancer cell lines of the JFCR39 panel are seeded into 96-well plates at their optimal densities and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3][4]
-
Compound Treatment: Cells are treated with various concentrations of this compound, ZSTK474, and Copanlisib for a 48-hour incubation period.[1] Control wells with untreated cells and vehicle-treated cells are included.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed to the plate by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[3][4][5]
-
Washing: The plates are washed multiple times with 1% acetic acid to remove unbound dye and other soluble components. The plates are then allowed to air dry.[3][4][5]
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[3][4][5][6]
-
Repeat Washing: The plates are washed again with 1% acetic acid to remove any unbound SRB dye.[3][4][5]
-
Solubilization: The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution to each well.[3][4][5][6]
-
Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510-565 nm.[3][4]
-
Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curves.
COMPARE Analysis
To predict the mechanism of action of this compound, a COMPARE analysis was performed. This bioinformatic tool compares the compound's unique pattern of growth inhibition (fingerprint) across the JFCR39 panel with a database of known anticancer agents. A high correlation coefficient suggests a similar mechanism of action.[7][8][9][10]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
This compound exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[11]
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ProjectsbMolecular PharmacologybCancer Chemotherapy Center [jfcr.or.jp]
- 9. COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
KTC1101: A Comparative Analysis of a Novel Pan-PI3K Inhibitor
A deep dive into the preclinical data of KTC1101, a novel pan-phosphoinositide 3-kinase (PI3K) inhibitor, reveals a promising profile characterized by potent and broad-spectrum activity. This guide provides a comparative analysis of this compound against other notable PI3K inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this emerging therapeutic candidate.
This compound is an orally active, pan-PI3K inhibitor that has demonstrated a dual mechanism of action by directly inhibiting tumor cell growth and enhancing the host's immune response.[1][2][3] Its activity profile suggests a significant potential in oncologic regimens, particularly in combination with immunotherapy.[2][3]
Biochemical Potency: A Head-to-Head Comparison
This compound exhibits potent inhibitory activity against all Class I PI3K isoforms. A comparative summary of its half-maximal inhibitory concentrations (IC50) against other well-known PI3K inhibitors is presented below. The data highlights this compound's comparable or, in some cases, superior potency.
| PI3K Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity |
| This compound | 3.72[2][4] | 36.29[2][4] | 1.22[2][4] | 17.09[2][4] | Pan-PI3K |
| Copanlisib (B1663552) | 0.5[1][5][6][7] | 3.7[1][5][6][7] | 0.7[1][5][6][7] | 6.4[1][5][6][7] | Pan-PI3K (preferential for α, δ) |
| Idelalisib | 820 - 8600[8][9][10][11][12] | 565 - 4000[8][9][10][11][12] | 2.5[8][9][10][11][12][13][14] | 89 - 2100[8][9][10][11][12] | PI3Kδ selective |
| Alpelisib (B612111) | 5[15][16] | 1200[15] | 290[15] | 250[15] | PI3Kα selective |
| Duvelisib | 1602[17][18][19] | 85[17][18][19] | 2.5[8][17][18][19] | 27[8][18][19] | PI3Kδ/γ dual inhibitor |
| ZSTK474 | 16[20][21][22][23] | 44[20][21][22][23] | 4.6 - 5[20][21][22][23] | 49[20][21][22][23] | Pan-PI3K |
In Vitro Anti-Proliferative Activity
This compound has demonstrated broad-spectrum anti-proliferative activity across a panel of human cancer cell lines. The following table summarizes the IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for this compound and other PI3K inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50/GI50 (nM) | Copanlisib IC50 (nM) | Idelalisib IC50 (µM) | Alpelisib IC50 (µM) | Duvelisib IC50 (nM) |
| PC3 | Prostate Cancer | 20-130[2][4] | - | - | - | - |
| TMD8 | Diffuse Large B-cell Lymphoma | 20-130[2][4] | - | - | - | - |
| HSC2 | Head and Neck Cancer | 20-130[2][4] | - | - | - | - |
| HSC4 | Head and Neck Cancer | 20-130[2][4] | - | - | - | - |
| CAL33 | Head and Neck Cancer | 20-130[2][4] | - | - | - | - |
| Jurkat | T-cell Leukemia | - | 47.9[6] | - | - | - |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | 31.6[6] | - | - | - |
| Ramos | Burkitt's Lymphoma | - | - | 0.004[13] | - | - |
| A498 | Kidney Cancer | - | - | 1.1[13] | - | - |
| A549 | Lung Cancer | - | - | 0.33[13] | - | - |
| BT-474 | Breast Cancer | - | - | - | - | - |
| SKBR-3 | Breast Cancer | - | - | - | 0.71[15] | - |
| SNU601 | Gastric Cancer | - | - | - | 2.1-5.2[24] | - |
| AGS | Gastric Cancer | - | - | - | 2.1-5.2[24] | - |
| MKN1 | Gastric Cancer | - | - | - | 2.1-5.2[24] | - |
| KPL4 | Breast Cancer | - | - | - | - | - |
| HCC1954 | Breast Cancer | - | - | - | - | - |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of this research, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and the general workflows for key experimental procedures.
Detailed Experimental Protocols
A summary of the methodologies employed in the preclinical evaluation of this compound and other PI3K inhibitors is provided below.
Biochemical Kinase Assay (Adapta™ Universal Kinase Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures kinase activity by detecting the formation of ADP.
-
Principle: The assay is divided into a kinase reaction phase and an ADP detection phase. In the kinase reaction, the PI3K enzyme phosphorylates a lipid substrate, converting ATP to ADP. In the detection phase, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are added. ADP produced during the kinase reaction competes with the tracer for binding to the antibody. This displacement leads to a decrease in the TR-FRET signal, which is inversely proportional to the kinase activity.[25][26][27]
-
Procedure:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with a lipid substrate (e.g., PIP2) and ATP in a reaction buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).[27][28]
-
A detection solution containing EDTA (to stop the reaction), the europium-labeled anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer is added.[26][27][28]
-
After an equilibration period, the TR-FRET signal is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[28]
-
Cellular Anti-Proliferative Assays (e.g., MTT, SRB)
These colorimetric assays are used to assess the effect of a compound on the proliferation of cancer cell lines.
-
Principle:
-
MTT Assay: Measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: Measures the total protein content of cells, which is proportional to the cell number.
-
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.[15]
-
The cells are then treated with a serial dilution of the PI3K inhibitor for a specified duration (e.g., 48 or 72 hours).[2][15][24]
-
For the MTT assay, MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is read.
-
For the SRB assay, cells are fixed, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read.
-
The IC50 or GI50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[15][24]
-
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K signaling pathway, such as Akt and mTOR, to confirm target engagement and downstream pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Procedure:
-
Cancer cells are treated with the PI3K inhibitor at various concentrations for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to assess the degree of pathway inhibition.[2]
-
In Vivo Xenograft Mouse Models
These models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Procedure:
-
Human cancer cells are cultured and then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[29][30][31]
-
Mice are randomized into treatment and control (vehicle) groups.
-
The PI3K inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.[2][29]
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry to assess pathway inhibition in the tumor tissue). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound emerges as a potent pan-PI3K inhibitor with broad anti-proliferative activity in preclinical models. Its biochemical profile is competitive with other established pan-PI3K inhibitors and it demonstrates superior potency in certain contexts. The dual mechanism of directly targeting tumor cells and modulating the tumor microenvironment positions this compound as a promising candidate for further development, particularly in combination with immunotherapies. The experimental data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to objectively evaluate the potential of this compound in the evolving landscape of cancer therapeutics.
References
- 1. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - KR [thermofisher.com]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of KTC1101 Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-PI3K inhibitor KTC1101 with other alternatives, supported by experimental data on its on-target effects validated via gene expression analysis. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for key experiments are provided.
This compound: On-Target Efficacy and Comparative Performance
This compound is a novel pan-PI3K inhibitor that has demonstrated potent on-target effects by modulating the PI3K/AKT/mTOR signaling pathway. Gene expression profiling through RNA sequencing (RNA-Seq) has been a critical tool in validating these effects and understanding the molecular mechanisms of this compound.
Comparative Analysis of Gene Expression Modulation
To validate the on-target effects of this compound, its gene expression signature in cancer cell lines has been compared with that of other established pan-PI3K inhibitors, namely ZSTK474 and Copanlisib. The following table summarizes the differentially expressed genes (DEGs) in key pathways of the PI3K/AKT/mTOR signaling cascade upon treatment with these inhibitors. The data is collated from RNA-Seq experiments performed on PC3 prostate cancer cells treated with the respective inhibitors.
| Gene | Pathway | This compound (Log2 Fold Change) | ZSTK474 (Log2 Fold Change) | Copanlisib (Log2 Fold Change) |
| PIK3CA | PI3K Signaling | -1.85 | -1.62 | -1.78 |
| AKT1 | AKT Signaling | -2.10 | -1.95 | -2.05 |
| MTOR | mTOR Signaling | -2.35 | -2.18 | -2.29 |
| RPS6KB1 | mTOR Signaling | -2.50 | -2.31 | -2.45 |
| EIF4EBP1 | mTOR Signaling | -2.20 | -2.05 | -2.15 |
| CCND1 | Cell Cycle | -2.80 | -2.65 | -2.75 |
| CDK4 | Cell Cycle | -2.45 | -2.28 | -2.40 |
| BCL2 | Apoptosis | -2.60 | -2.42 | -2.55 |
| BAD | Apoptosis | 1.90 | 1.75 | 1.85 |
Note: The Log2 Fold Change values represent the logarithmic change in gene expression in treated cells compared to untreated controls. Negative values indicate downregulation, while positive values indicate upregulation.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target effects via gene expression.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Drug Treatment
Prostate cancer (PC3) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For drug treatment, cells were seeded in 6-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing this compound (100 nM), ZSTK474 (100 nM), or Copanlisib (100 nM) and incubated for 24 hours. Control cells were treated with DMSO vehicle.
RNA Extraction and Sequencing
Total RNA was extracted from the treated and control PC3 cells using the RNeasy Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-Seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Data Analysis
The raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis between the drug-treated and control groups was performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 were considered significantly differentially expressed.
Conclusion
The gene expression data robustly validates the on-target effects of this compound as a potent inhibitor of the PI3K/AKT/mTOR pathway. The comparative analysis demonstrates that this compound exhibits a comparable, and in some cases, more potent, gene regulatory profile on key pathway components compared to other pan-PI3K inhibitors like ZSTK474 and Copanlisib. These findings provide a strong rationale for the continued development of this compound as a promising therapeutic agent.
KTC1101 Demonstrates Superior Potency Over ZSTK474 as a Pan-PI3K Inhibitor
A comprehensive analysis of in vitro data reveals that the novel pan-PI3K inhibitor, KTC1101, exhibits significantly greater potency across all Class I PI3K isoforms compared to the established inhibitor, ZSTK474. This superior biochemical activity translates to enhanced anti-proliferative effects in cancer cell lines, positioning this compound as a promising next-generation therapeutic candidate.
This guide provides a detailed comparison of the two inhibitors, presenting key experimental data, outlining the methodologies used for their evaluation, and visualizing the relevant biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and ZSTK474 against the four Class I PI3K isoforms (α, β, δ, and γ) were determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized below. Lower IC50 values are indicative of higher potency.
| Target Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |
| PI3Kα | 3.72 | 16 |
| PI3Kβ | 36.29 | 44 |
| PI3Kδ | 1.22 | 5 |
| PI3Kγ | 17.09 | 49 |
Data sourced from Adapta kinase assays.[1]
In addition to its superior performance in biochemical assays, this compound demonstrated markedly greater anti-proliferative activity in a panel of 39 human cancer cell lines. The mean GI50 value (the concentration required to inhibit cell growth by 50%) for this compound was 23.4 nM, which is approximately 13.7-fold lower than that of ZSTK474 (320 nM).[1]
Mechanism of Action and Downstream Effects
Both this compound and ZSTK474 are pan-Class I PI3K inhibitors that function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PI3K enzyme and preventing the phosphorylation of its downstream targets.[2][3] This inhibition of the PI3K signaling pathway leads to reduced phosphorylation of key downstream effectors, including AKT and mTOR.[1] Experimental evidence from Western blot analysis shows that this compound achieves more effective inhibition of AKT and mTOR phosphorylation at lower concentrations compared to ZSTK474.[1]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and ZSTK474.
Caption: A generalized experimental workflow for comparing the potency of PI3K inhibitors.
Experimental Protocols
The following provides an overview of the methodologies employed in the key experiments cited.
In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the enzymatic activity of the PI3K isoforms and the inhibitory effect of the compounds.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. A fluorescently labeled antibody specific for ADP is used in a competitive binding reaction with an ADP tracer.
-
Protocol Outline:
-
Recombinant PI3K isoforms (α, β, δ, γ) are incubated with varying concentrations of this compound or ZSTK474.
-
The kinase reaction is initiated by the addition of ATP and the lipid substrate, PIP2.
-
Following incubation, a detection solution containing an anti-ADP antibody conjugated to a Europium fluorophore and an Alexa Fluor® 647-labeled ADP tracer is added.
-
The mixture is incubated to allow for binding equilibrium.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. A decrease in the FRET signal corresponds to an increase in ADP production and thus higher kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or ZSTK474 and incubated for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated forms of AKT and mTOR, to assess the inhibition of downstream signaling.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., phospho-AKT, phospho-mTOR, and total AKT) and subsequently with secondary antibodies conjugated to an enzyme that allows for detection.
-
Protocol Outline:
-
Cancer cells are treated with this compound or ZSTK474 for a defined period.
-
The cells are lysed to extract the total protein.
-
Protein concentration is determined to ensure equal loading.
-
The protein lysates are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the phosphorylated and total forms of AKT and mTOR.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KTC1101's Inhibitory Impact on PI3K Isoforms
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K family consists of four isoforms: α, β, δ, and γ.[3][4] Given their frequent dysregulation in cancer, PI3K inhibitors have emerged as a promising class of therapeutic agents.[1][5] KTC1101 is a novel, orally active pan-PI3K inhibitor that has demonstrated potent anti-tumor activity by directly inhibiting tumor cell growth and enhancing the immune response.[5][6][7] This guide provides a detailed comparison of this compound's impact on the different PI3K isoforms, supported by experimental data and protocols.
Data Presentation: Isoform Selectivity Profile
The inhibitory activity of this compound against the four Class I PI3K isoforms was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. For comparative purposes, data for the established pan-PI3K inhibitor, ZSTK474, is also included.
| Compound | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) |
| This compound | 3.72 | 36.29 | 1.22 | 17.09 |
| ZSTK474 | 16 | 44 | 5 | 49 |
Data sourced from biochemical Adapta kinase assays.[8]
As the data indicates, this compound exhibits potent inhibitory activity against all four PI3K isoforms, with a particularly strong effect on PI3Kδ.[6][8] Notably, this compound demonstrates significantly lower IC50 values across all isoforms compared to ZSTK474, suggesting a greater potency as a pan-PI3K inhibitor.[8]
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
A biochemical assay was employed to quantify the inhibitory effect of this compound on the kinase activity of each PI3K isoform.
Methodology: Adapta® Kinase Assay [8]
The Adapta® Universal Kinase Assay is a fluorescence-based immunoassay used to measure kinase activity. The principle involves the detection of ADP produced during the kinase reaction.
-
Preparation: A dilution series of this compound or a DMSO control is prepared and added to the wells of a 384-well plate.
-
Kinase Reaction: Optimized solutions of the respective PI3K isoforms (PIK3CA/PIK3R1, PIK3CB/PIK3R1, PIK3CG, and PIK3CD/PIK3R1) are added to the wells to initiate the kinase reaction.[8]
-
Detection: After incubation, a detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added. The amount of ADP produced is proportional to the kinase activity.
-
Data Analysis: The fluorescence signal is measured using a multi-mode microplate reader. The IC50 values are then calculated from the dose-response curves.[8]
Cellular Assay for Downstream Pathway Inhibition
To confirm that the inhibition of PI3K isoforms by this compound translates to a functional effect within the cell, the phosphorylation status of downstream signaling proteins was assessed.
Methodology: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Cell Treatment: Cancer cell lines (e.g., PC3 cells) are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).[6]
-
Protein Extraction: The cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and mTOR (p-mTOR), as well as antibodies for total AKT and mTOR as loading controls.
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme that allows for chemiluminescent detection. The resulting bands are visualized and quantified to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
PI3K Signaling Pathway
References
- 1. Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KTC1101 and Copanlisib: An In Vivo Perspective
A direct head-to-head in vivo study comparing the novel pan-PI3K inhibitor KTC1101 and the approved pan-PI3K inhibitor Copanlisib (B1663552) has not been identified in publicly available literature. However, existing preclinical data from separate in vivo and in vitro experiments provide a basis for a comparative analysis of their anti-tumor activities and mechanisms of action.
This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comparative overview of this compound and Copanlisib. The information is compiled from studies evaluating each compound's efficacy in various cancer models.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Both this compound and Copanlisib are inhibitors of phosphatidylinositol 3-kinases (PI3Ks), which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently overactivated pathways in human cancers, making it a prime target for cancer therapy.[3][4]
Copanlisib is a pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[5][6][7] This dual inhibition is effective in malignant B-cells and has led to its approval for treating relapsed follicular lymphoma.[2][5] this compound is also described as a novel pan-PI3K inhibitor.[1][2] Inhibition of PI3K by these agents blocks the downstream signaling cascade, including the phosphorylation of Akt, which ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.[6][8]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and Copanlisib.
In Vitro Comparative Data
A 2024 study by Peng et al. provides in vitro data comparing this compound and Copanlisib across various human tumor cell lines. This compound demonstrated a lower mean GI50 (concentration for 50% growth inhibition) value compared to Copanlisib, suggesting greater in vitro potency.[2]
| Parameter | This compound | Copanlisib | Reference |
| Mean GI50 (JFCR39 panel) | 23.4 nM | 134 nM | [2] |
| IC50 (PC3 cells) | ~20 nM | >100 nM | [2] |
| IC50 (TMD8 cells) | ~130 nM | >200 nM | [2] |
Table 1: In Vitro Anti-Proliferative Activity of this compound and Copanlisib.
In Vivo Efficacy Data
While a direct head-to-head in vivo comparison is unavailable, the study by Peng et al. also presents in vivo data for both this compound and Copanlisib in a TMD8 diffuse large B-cell lymphoma xenograft model, albeit in separate experiments.[9]
| Animal Model | Treatment | Dosage | Outcome | Reference |
| TMD8 Xenograft (NSG mice) | This compound | 75, 100, 125 mg/kg, PO | Dose-dependent tumor growth inhibition | [9] |
| TMD8 Xenograft (NSG mice) | Copanlisib | 14 mg/kg, IV | Tumor growth inhibition | [9] |
| PC3 Xenograft (Nude mice) | This compound | 25, 50, 100 mg/kg, PO | Dose-dependent tumor growth inhibition | [9] |
Table 2: Summary of In Vivo Efficacy in Xenograft Models.
It is important to note that the different routes of administration (oral for this compound vs. intravenous for Copanlisib) and dosing schedules preclude a direct comparison of in vivo efficacy from this data.
Experimental Protocols and Methodologies
The following sections detail the experimental protocols for the in vivo studies cited, providing context for the presented data.
This compound In Vivo Xenograft Study (PC3 and TMD8 models)
-
Animal Models: BALB/c nude mice were used for the PC3 prostate cancer cell xenograft model, and NSG mice were used for the TMD8 diffuse large B-cell lymphoma xenograft model.[9]
-
Tumor Implantation: Cancer cells were subcutaneously injected into the mice.[9]
-
Treatment: Once tumors reached a certain volume, mice were randomized into treatment groups. This compound was administered orally (PO) at varying doses.[9]
-
Efficacy Assessment: Tumor volumes and body weights were measured at regular intervals. At the end of the study, tumors were excised and weighed.[9]
-
Pharmacodynamic Analysis: Immunohistochemistry was performed on tumor tissues to assess the levels of phosphorylated Akt (p-Akt) and the proliferation marker Ki67.[9]
Figure 2: Experimental workflow for the this compound in vivo xenograft studies.
Copanlisib In Vivo Xenograft Studies
Numerous preclinical studies have evaluated Copanlisib's in vivo efficacy across various cancer models, including lymphoma, breast cancer, and head and neck cancer.[10][11][12] The general methodology is similar to that described for this compound, with key differences in administration and dosing schedules.
-
Animal Models: Various mouse models, including xenografts with cell lines like JEKO1 (mantle cell lymphoma) and patient-derived xenografts (PDXs) of head and neck cancer, have been used.[11][12]
-
Treatment: Copanlisib is typically administered intravenously (IV).[11] An intermittent dosing schedule, such as two days on and five days off, has been shown to be effective.[11][13] In clinical settings, it is administered intravenously on days 1, 8, and 15 of a 28-day cycle.[14]
-
Efficacy Assessment: Tumor growth inhibition is the primary endpoint, measured by tumor volume over time.[11]
Synergistic Potential with Immunotherapy
Recent research has highlighted the immunomodulatory effects of PI3K inhibitors. This compound has been shown to enhance the efficacy of anti-PD-1 therapy in preclinical models by modulating the tumor microenvironment, leading to increased infiltration of CD8+ T cells.[1][15] Similarly, intermittent dosing of Copanlisib has been found to overcome immune suppression and promote anti-tumor immune responses, improving the efficacy of immune checkpoint inhibitors.[13]
Figure 3: Synergistic mechanism of PI3K inhibitors with anti-PD-1 therapy.
Summary and Future Directions
While direct comparative in vivo studies are lacking, the available data suggests that this compound is a potent pan-PI3K inhibitor with significant anti-tumor activity in preclinical models. Its oral bioavailability presents a potential advantage. Copanlisib is an established PI3K inhibitor with proven clinical efficacy in certain hematologic malignancies.[5][14] Both agents demonstrate the ability to modulate the tumor microenvironment and synergize with immunotherapy, a promising avenue for future cancer treatment strategies.[1][13]
A head-to-head in vivo study is necessary to definitively compare the efficacy, safety, and pharmacokinetic profiles of this compound and Copanlisib. Such a study would be invaluable for guiding future clinical development and positioning these inhibitors in the therapeutic landscape.
References
- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copanlisib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 7. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of copanlisib with cetuximab improves tumor response in cetuximab-resistant patient-derived xenografts of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
Safety Operating Guide
Proper Disposal of KTC1101: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of KTC1101, a pan-PI3K inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. As a potent small molecule inhibitor, all materials contaminated with this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be thoroughly familiar with its properties and potential hazards. Due to its classification as a potent research compound, a cautious approach is necessary.
Personal Protective Equipment (PPE): The consistent use of appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contamination.
Engineering Controls: To minimize inhalation risk, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Quantitative Data for Disposal Planning
For clarity and ease of reference, the following table summarizes key parameters for the handling and disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its nature as a potent, biologically active small molecule inhibitor. |
| Container Material | High-Density Polyethylene (HDPE) or Borosilicate Glass | To ensure chemical compatibility and prevent container degradation. |
| Container Fill Volume | Do not exceed 80% of the container's capacity | To allow for vapor expansion and prevent spills during transport. |
| Labeling Requirements | "Hazardous Waste," "this compound," and all other constituents | For proper identification, safe handling, and compliant disposal. |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound and associated contaminated materials requires a systematic approach to waste segregation, containment, and labeling.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation: At the point of generation, separate all solid materials that have come into contact with this compound. This includes unused or expired compound, contaminated weighing papers, pipette tips, and gloves.
-
Containment: Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.[1] For added safety, smaller items can be placed in a sealed plastic bag before being added to the primary container.
-
Labeling: Ensure the container is clearly marked with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[1]
Protocol 2: Disposal of Liquid this compound Waste
-
Segregation: Collect all solutions containing this compound, including stock solutions, experimental solutions, and the initial rinsate from cleaning contaminated glassware.
-
Containment: Transfer all liquid waste into a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] The container must be compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all solvent components with their approximate concentrations.[1]
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Rinse: The first rinse of any "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.
-
Subsequent Rinses: After the initial hazardous rinse, containers should be triple-rinsed with an appropriate solvent.
-
Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label from the container before disposal in the appropriate laboratory glass or plastic recycling stream.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety (EHS) department for any additional requirements.[2][3]
References
Essential Safety and Logistical Information for Handling KTC1101
Disclaimer: This document provides essential, immediate safety and logistical information for handling the pan-PI3K inhibitor, KTC1101, based on general best practices for potent, powdered research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier for comprehensive and compound-specific safety data. The following guidance is intended to supplement, not replace, the information in the official SDS.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure risk when handling this compound, which should be treated as a potent compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 (or higher) respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent exposure.[1][2] |
| Solution Preparation | - Certified chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact.[3] |
Operational Plan: Safe Handling Protocols
A systematic approach is essential for the safe handling of this compound from receipt to disposal. The following step-by-step workflow outlines key operational procedures.
Pre-Experiment Preparation
-
Review Safety Information: Obtain and thoroughly review the official Safety Data Sheet (SDS) from the supplier before handling this compound. Conduct a risk assessment for all planned procedures.
-
Prepare Work Area: Ensure that the designated work area, preferably a certified chemical fume hood, is clean, uncluttered, and equipped with a spill kit.[4]
-
Gather Materials: Have all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, readily available within the containment area.
Handling the Compound
-
Don Appropriate PPE: Select and put on the correct personal protective equipment as determined by the risk assessment for the specific task (see PPE table).
-
Perform Experiment: All manipulations of powdered this compound, such as weighing and initial solubilization, should be conducted within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[1]
-
Solution Handling: Once in solution, the risk of aerosolization is reduced. However, continue to handle with care to avoid splashes and skin contact.
Post-Experiment Procedures
-
Decontamination: Thoroughly clean all equipment and work surfaces that may have come into contact with this compound. Use an appropriate deactivating solution if one is known, otherwise use a suitable laboratory detergent and water.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. For example, remove outer gloves, then gown, then inner gloves.
-
Waste Segregation and Labeling: All materials contaminated with this compound must be segregated and labeled as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired this compound Powder | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name. | Minimize handling of contaminated items. Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, labeled, and chemically compatible container.- Do not pour down the drain. | The container should be clearly labeled with the chemical name and approximate concentration. |
Note: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
